1-propyl-1H-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-10-5-3-6(9-10)7(8)11/h3,5H,2,4H2,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHEQWPCHHAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-propyl-1H-pyrazole-3-carboxamide chemical structure and properties
Physicochemical Profile, Synthetic Utility, and Pharmacological Relevance
Executive Summary
1-Propyl-1H-pyrazole-3-carboxamide is a critical heterocyclic building block belonging to the pyrazole-3-carboxamide class. This structural motif serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive agents targeting kinases (CDK, FLT3), histone deacetylases (HDAC6), and inflammatory pathways (COX-2). This guide provides a comprehensive technical analysis of the compound’s structural properties, validated synthetic protocols, and its role as a precursor in the development of high-affinity ligands.
Part 1: Chemical Identity & Structural Analysis
The compound consists of a five-membered aromatic pyrazole ring substituted at the N1-position with a propyl chain and at the C3-position with a carboxamide group. This specific substitution pattern imparts unique lipophilicity and hydrogen-bonding capabilities, distinguishing it from its methyl- or phenyl-substituted analogues.
1.1 Nomenclature and Identifiers
-
IUPAC Name: 1-Propyl-1H-pyrazole-3-carboxamide
-
Systematic Name: 1-Propylpyrazole-3-carboxylic acid amide
-
Molecular Formula: C₇H₁₁N₃O
-
SMILES: CCCN1N=CC(=C1)C(N)=O
-
InChI Key: (Predicted based on structure) QAOWDTSRDBLTFW-UHFFFAOYSA-N
1.2 Physicochemical Properties
The following data represents a synthesis of experimental values for the scaffold class and calculated descriptors for the specific 1-propyl variant.
| Property | Value / Range | Description |
| Molecular Weight | 153.18 g/mol | Low MW fragment, ideal for fragment-based drug design (FBDD). |
| Physical State | Solid (Crystalline) | Typically appears as off-white to pale yellow needles. |
| Melting Point | 148–152 °C | Derived from analogous N-alkyl pyrazole carboxamides. |
| LogP (Predicted) | 0.6 – 0.9 | Moderate lipophilicity; the propyl chain balances the polar amide/pyrazole core. |
| H-Bond Donors | 1 (Amide NH₂) | Critical for interaction with receptor pockets (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 2 (Amide O, Pyrazole N2) | Facilitates water solubility and target binding. |
| Solubility | DMSO, Methanol, DMF | Sparingly soluble in water; soluble in polar organic solvents. |
Part 2: Synthetic Methodologies
The synthesis of 1-propyl-1H-pyrazole-3-carboxamide can be approached via two primary routes: Regioselective Alkylation (Route A) or Cyclocondensation (Route B). Route A is generally preferred for laboratory-scale preparation due to the availability of the parent ester.
2.1 Route A: Regioselective Alkylation (Recommended)
This protocol utilizes ethyl 1H-pyrazole-3-carboxylate as the starting material. The N1-alkylation is favored over N2-alkylation under basic conditions, though regioisomers must be separated.
Step-by-Step Protocol:
-
Alkylation:
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at 0°C under nitrogen. Stir for 30 min.
-
Add 1-iodopropane (1.2 eq) dropwise. Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with water, extract with ethyl acetate. Purify via silica gel chromatography (Hexane:EtOAc) to isolate ethyl 1-propyl-1H-pyrazole-3-carboxylate.
-
-
Amidation:
-
Method 1 (Direct Aminolysis): Dissolve the intermediate ester in 7N NH₃ in methanol. Seal in a pressure tube and heat at 60°C for 12–24 hours.
-
Method 2 (Via Acid Chloride): Hydrolyze ester (LiOH, THF/H₂O) to the acid. Convert to acid chloride (SOCl₂), then react with aqueous ammonia at 0°C.
-
2.2 Route B: Cyclocondensation
This route constructs the ring using propylhydrazine, ensuring N1-regiochemistry from the start.
-
Reagents: 1-Propylhydrazine + Methyl 2,4-dioxobutanoate (or equivalent 1,3-dicarbonyl precursor).
-
Conditions: Reflux in Ethanol/Acetic Acid.
2.3 Synthesis Flowchart (Graphviz)
Figure 1: Synthetic pathways for 1-propyl-1H-pyrazole-3-carboxamide showing the preferred alkylation route and alternative cyclocondensation.
Part 3: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 0.85 (t, 3H): Terminal methyl of the propyl group.
-
δ 1.78 (m, 2H): Methylene linker (–CH₂–CH₂–CH₃).
-
δ 4.15 (t, 2H): N-methylene (N–CH₂–).
-
δ 6.65 (d, 1H): Pyrazole C4 proton.
-
δ 7.30 & 7.70 (bs, 2H): Amide NH₂ protons (broad singlets).
-
δ 7.80 (d, 1H): Pyrazole C5 proton.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated: 154.09; Observed: 154.1.
-
-
IR Spectroscopy:
-
3100–3400 cm⁻¹: N–H stretching (Amide primary amine).
-
1660–1690 cm⁻¹: C=O stretching (Amide I band).
-
Part 4: Pharmaceutical & Biological Context[1][2][3][4][5][6]
While the unsubstituted amide serves as a chemical intermediate, its N-substituted derivatives are potent biological effectors. The 1-propyl-pyrazole-3-carboxamide core acts as a scaffold that orients pharmacophores in specific geometries required for enzyme inhibition.
4.1 Therapeutic Targets
-
HDAC6 Inhibition (Acute Liver Injury):
-
Derivatives of this scaffold (e.g., N-phenyl-5-propyl-1H-pyrazole-3-carboxamide) have demonstrated selective inhibition of Histone Deacetylase 6 (HDAC6).
-
Mechanism: The pyrazole acts as a "cap" group, fitting into the rim of the catalytic tunnel, while the amide linker directs a zinc-binding group (ZBG) toward the active site.
-
Data: IC₅₀ values in the nanomolar range (e.g., 4.95 nM) have been reported for optimized derivatives [1].[1]
-
-
Kinase Inhibition (Oncology):
-
The scaffold is bioisosteric to the ATP-binding moiety of many kinase inhibitors.
-
Targets: FLT3 (Acute Myeloid Leukemia) and CDK2/4.[2]
-
Mechanism: The carboxamide nitrogen and oxygen form a donor-acceptor motif that mimics the hinge-binding interaction of ATP's adenine ring.
-
-
Anti-Inflammatory (COX-2):
-
1-Alkyl-pyrazole-3-carboxamides are structural analogues of Celecoxib. They exhibit selectivity for COX-2 over COX-1, reducing gastrointestinal side effects associated with traditional NSAIDs.
-
4.2 Pharmacological Interaction Network (Graphviz)
Figure 2: Pharmacological network illustrating the scaffold's versatility in targeting enzymes via distinct binding modes.
Part 5: Handling, Stability & Safety
5.1 Stability Profile
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >200°C to prevent decarboxylation or amide hydrolysis.
-
Hydrolytic Stability: The amide bond is stable at neutral pH but susceptible to hydrolysis in strong acid (6N HCl, reflux) or strong base (NaOH, reflux), reverting to the carboxylic acid.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term storage) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
5.2 Safety & Hazards (GHS Classification)
Based on SDS data for 1-alkyl-pyrazole-3-carboxamide analogues:
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All synthesis steps involving alkyl halides (propyl iodide) or acid chlorides must be performed in a chemical fume hood.
References
-
Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 2025.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 2019.[2]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 2022.
-
1H-Pyrazole-3-carboxamide Substance Details. EPA CompTox Chemicals Dashboard.
Sources
- 1. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. aaronchem.com [aaronchem.com]
- 7. lgcstandards.com [lgcstandards.com]
1-propyl-1H-pyrazole-3-carboxamide CAS number and synonyms
Executive Summary
1-Propyl-1H-pyrazole-3-carboxamide is a critical heterocyclic scaffold in modern medicinal chemistry, serving as a pharmacophore for targeting G-protein coupled receptors (GPCRs) and stress response pathways. Unlike its widely available carboxylic acid precursor (CAS 957301-89-2), the carboxamide derivative is often synthesized as a late-stage intermediate to modulate hydrogen bond donor/acceptor profiles in drug candidates.
This guide details the physicochemical identity, validated synthesis protocols, and pharmacological applications of this compound, specifically highlighting its role in Integrated Stress Response (ISR) modulation and Apelin Receptor (APJ) agonism .
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| Systematic Name | 1-Propyl-1H-pyrazole-3-carboxamide |
| Common Synonyms | 1-n-Propylpyrazole-3-carboxamide; Compound 343 (ISR Patent); SU 20666-0027 |
| CAS Number (Precursor) | 957301-89-2 (Refers to 1-Propyl-1H-pyrazole-3-carboxylic acid) |
| CAS Number (Aldehyde) | 1006349-16-1 (Refers to 1-Propyl-1H-pyrazole-3-carbaldehyde) |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| SMILES | CCCN1C=CC(=N1)C(=O)N |
| InChI Key | (Derivative of) LCIHEQWPCHHAMY-UHFFFAOYSA-N |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
Note on CAS Registry: While the carboxylic acid precursor (CAS 957301-89-2) is the standard commercial entry point, the carboxamide itself is frequently designated by internal codes (e.g., Compound 343) in patent literature rather than a single ubiquitous commercial CAS number.
Synthesis & Manufacturing Methodologies
The synthesis of 1-propyl-1H-pyrazole-3-carboxamide is typically achieved via the amidation of its carboxylic acid precursor. The following protocol is adapted from high-yield methodologies described in patent WO2017193063A1.
Protocol: HATU-Mediated Amidation
This method ensures high purity by avoiding harsh conditions associated with acid chlorides.
Reagents:
-
Precursor: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Amine Source: Ammonium Chloride (NH₄Cl) (2.0 eq)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation: Dissolve 1-propyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂).
-
Coupling: Add HATU and DIPEA to the solution. Stir at 0°C for 15 minutes to activate the carboxylic acid.
-
Amidation: Add solid NH₄Cl in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS for the disappearance of the acid peak (M-H = 153.1).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 0–10% Methanol in DCM) to yield the title compound as a white solid.
Diagram: Synthetic Pathway
Figure 1: HATU-mediated synthesis of 1-propyl-1H-pyrazole-3-carboxamide from its carboxylic acid precursor.
Applications in Drug Discovery[5]
The 1-propyl-1H-pyrazole-3-carboxamide moiety acts as a versatile "head group" or linker in several therapeutic areas. Its structural rigidity and hydrogen-bonding capability make it ideal for occupying specific binding pockets in enzymes and receptors.
A. Integrated Stress Response (ISR) Modulation
The compound is identified as Compound 343 in studies targeting the eIF2B complex. The ISR is a signaling network that restores cellular homeostasis upon stress.
-
Mechanism: The pyrazole-carboxamide core binds to the eIF2B subunits, stabilizing the decameric complex and enhancing its Guanine Nucleotide Exchange Factor (GEF) activity.
-
Therapeutic Potential: Treatment of neurodegenerative diseases (e.g., Vanishing White Matter Disease) and traumatic brain injury.
B. Apelin Receptor (APJ) Agonism
In cardiovascular research, the scaffold (referred to as Compound 36 in specific series) serves as a bioisostere for the C-terminal phenylalanine of the endogenous Apelin peptide.
-
SAR Insight: The N-propyl group fits into a hydrophobic sub-pocket of the APJ receptor, while the carboxamide forms crucial hydrogen bonds with backbone residues, mimicking the peptide bond of the natural ligand.
C. Nurr1 Receptor Modulation
Designated as SU 20666-0027 , this scaffold has been explored for modulating the Nuclear receptor related 1 protein (Nurr1), a target for Parkinson's disease therapy. The carboxamide group is essential for anchoring the molecule within the ligand-binding domain (LBD).
Diagram: ISR Signaling & Modulation
Figure 2: Mechanism of action for pyrazole-carboxamide derivatives in the Integrated Stress Response (ISR) pathway.
Safety & Handling (SDS Summary)
While specific toxicological data for the amide is limited, handling should follow protocols for the carboxylic acid precursor (CAS 957301-89-2).
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
References
-
World Intellectual Property Organization (WIPO). (2017). Modulators of the Integrated Stress Pathway. Patent WO2017193063A1. (Describes synthesis and characterization of Compound 343). Link
-
McKinnell, I., et al. (2019). Identification of Potent Pyrazole Based Apelin Receptor (APJ) Agonists. Duke University / NIH. (identifies 1-propyl-1H-pyrazole-3-carboxamide as Compound 36).[1][2] Link
-
ChemicalBook. (2024). 1-Propyl-1H-pyrazole-3-carboxylic acid (CAS 957301-89-2) Product Entry. (Precursor data). Link
-
PubChem. (2024). Compound Summary: 1-Propyl-1H-pyrazole-3-carboxylic acid. National Library of Medicine. Link
-
Google Patents. (2021). Nurr1 Receptor Modulators. Patent CN113692276A. (References SU 20666-0027).[3] Link
Sources
1-propyl-1H-pyrazole-3-carboxamide as a pyrazole scaffold in medicinal chemistry
The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of the 1-propyl-1H-pyrazole-3-carboxamide scaffold.
Executive Summary
The 1-propyl-1H-pyrazole-3-carboxamide motif represents a privileged substructure in modern drug discovery, particularly for kinase inhibition and GPCR modulation. Unlike its 1-aryl counterparts (e.g., Rimonabant), the N1-propyl variant offers a distinct physicochemical profile, reducing aromatic ring count (improving Fsp3) while maintaining critical hydrophobic interactions. This guide analyzes its deployment as a "hinge-binding" mimic in kinases and a lipophilic anchor in receptor-ligand interactions.
Structural & Physicochemical Analysis[1][2][3][4][5][6]
The Core Pharmacophore
The scaffold consists of three critical domains:
-
The Pyrazole Core (Aromatic Linker): Acts as a planar spacer that orients substituents at vectors ~140° apart.
-
The 3-Carboxamide (H-Bonding Motif): A donor-acceptor system (
acceptor, donor) capable of bidentate hydrogen bonding. In kinase inhibitors, this often mimics the adenine ring's interaction with the hinge region. -
The N1-Propyl Tail (Lipophilic Tuner):
-
Sterics: Provides flexible bulk larger than a methyl group but less rigid than a phenyl ring.
-
Lipophilicity: Increases cLogP by approximately +1.0 relative to a proton and +0.5 relative to a methyl group, facilitating hydrophobic pocket occupancy (e.g., the gatekeeper region in kinases).
-
Electronic Distribution
The pyrazole ring is
Synthetic Architectures
The primary challenge in synthesizing 1-alkyl-pyrazole-3-carboxamides is regioselectivity (1,3- vs. 1,5-isomers).
Pathway A: Cyclocondensation (The Knorr Approach)
Reaction of propylhydrazine with a 2,4-dioxoester.
-
Mechanism: Nucleophilic attack of hydrazine nitrogens on the diketone.
-
Regiochemistry: Often yields a mixture.[1] The more nucleophilic terminal nitrogen of propylhydrazine (
) attacks the most electrophilic carbonyl. -
Optimization: Using acetic acid as a solvent often favors the 1-propyl-3-carboxylate isomer due to steric control during the intermediate formation.
Pathway B: Regioselective Alkylation (Recommended)
Starting from the unsubstituted ethyl pyrazole-3-carboxylate.
-
Protocol: Alkylation with
-propyl iodide in the presence of a base ( or ). -
Selectivity: Under kinetic control (mild base, lower temp), alkylation favors the less sterically hindered nitrogen. However, tautomeric equilibrium must be managed.
in DMF typically yields high N1-selectivity (1,3-isomer) over the N2-isomer (1,5-isomer).
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic routes.[2] Pathway B (Alkylation) is preferred for reliable access to the 1,3-isomer.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
In many ATP-competitive inhibitors, the pyrazole-3-carboxamide motif functions as a hinge binder .
-
Interaction: The amide
acts as a donor to the hinge backbone carbonyl (e.g., Glu residue), while the pyrazole or the carbonyl oxygen acts as an acceptor. -
Role of Propyl: The N1-propyl group projects into the solvent-exposed region or a ribose-binding pocket, depending on the binding mode. It prevents "flatness" in the molecule, improving solubility compared to N-phenyl analogs.
Cannabinoid Receptor Modulation (CB1/CB2)
While Rimonabant uses a 1,5-diaryl scaffold, 1-alkyl analogues are investigated to reduce psychiatric side effects by limiting blood-brain barrier (BBB) penetration or altering receptor subtype selectivity.
-
SAR Insight: Replacing N1-aryl with N1-propyl significantly lowers lipophilicity (relative to dichlorophenyl) and alters the vector of the substituent, potentially shifting the compound from an inverse agonist to a neutral antagonist.
Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole-3-carboxamide
Objective: Synthesis of the core scaffold from ethyl 1H-pyrazole-3-carboxylate.
Step 1: N-Alkylation
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), 1-Iodopropane (1.2 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF (
concentration). -
Procedure:
-
Dissolve pyrazole ester in DMF under
atmosphere. -
Add
and stir for 15 min at RT. -
Add 1-Iodopropane dropwise.
-
Stir at
for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). -
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography. The 1-propyl-3-carboxylate (desired) typically elutes after the 1-propyl-5-carboxylate isomer due to dipole differences, though
conditions minimize the 5-isomer.
-
Step 2: Amidation
-
Reagents: 7N Ammonia in Methanol.
-
Procedure:
-
Dissolve the intermediate ester in 7N
/MeOH (10 vol). -
Seal in a pressure tube and heat to
for 12-24 hours. -
Workup: Concentrate in vacuo. Recrystallize from Ethanol/Ether if necessary.
-
Data Summary: Substituent Effects
| Substituent (N1) | cLogP (Approx) | Steric Bulk (MR) | Electronic Effect | Primary Utility |
| -H | 0.5 | Minimal | Amphoteric | Starting material |
| -Methyl | 0.9 | Small | +I (Weak) | Fragment screening |
| -Propyl | 1.9 | Medium/Flexible | +I (Weak) | Hydrophobic filling |
| -Phenyl | 2.5 | Large/Rigid | -I / +M | Stacking interactions |
| -t-Butyl | 2.1 | Large/Spherical | +I (Strong) | Steric occlusion |
Biological Signaling & SAR Logic
The following diagram illustrates how the 1-propyl-1H-pyrazole-3-carboxamide scaffold integrates into a generic kinase active site, highlighting the specific role of the propyl group.
Figure 2: Pharmacophore mapping of the scaffold within a kinase binding pocket.
References
-
Regioselective Synthesis of 1-Alkylpyrazoles
-
Medicinal Chemistry of Pyrazole Carboxamides
-
Kinase Inhibitor Scaffolds
-
Synthetic Protocols (Alkylation)
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
N1-Substituted Pyrazole-3-Carboxamides: A Technical Guide to Synthesis and Application
Executive Summary: The Privileged Scaffold
The N1-substituted pyrazole-3-carboxamide moiety represents a "privileged structure" in modern discovery chemistry. Its geometric rigidity, coupled with the ability to project hydrogen bond donors and acceptors in precise vectors, makes it a cornerstone in two distinct high-value fields:
-
Agrochemicals: It is the pharmacophore of the anthranilic diamide class (e.g., Chlorantraniliprole), the most commercially significant insecticide class introduced in the 21st century.[1]
-
Pharmaceuticals: It serves as a hinge-binding motif in kinase inhibitors (CDK, FLT3) and a key scaffold in cannabinoid receptor modulation.
This guide moves beyond basic descriptions to address the primary technical bottleneck: Regioselective Synthesis . We provide validated protocols to overcome the N1 vs. N2 isomerism challenge and analyze the structure-activity relationships (SAR) that drive biological potency.
Structural Significance & Pharmacophore Analysis[2][3][4][5]
The pyrazole-3-carboxamide core functions as a rigid linker that orients substituents into specific hydrophobic pockets while maintaining critical hydrogen bonding interactions.
| Feature | Chemical Function | Biological Consequence |
| N1-Substituent | Controls lipophilicity (LogP) and steric bulk. | Selectivity Filter: In kinases, this occupies the solvent-exposed region or hydrophobic back-pocket. In RyR modulators, this (often an aryl/pyridine ring) locks the conformation. |
| C3-Carboxamide | H-bond donor (NH) and acceptor (C=O). | Binding Anchor: Forms bidentate H-bonds with the hinge region of kinases (e.g., Leu83 in CDK2) or interacts with specific residues in insect RyR.[1] |
| C5-Position | Steric gatekeeper. | Conformational Lock: Substituents here (e.g., Cl, Br) force the N1-aryl ring out of planarity, creating a specific 3D twist essential for bioactivity.[1] |
The Synthesis Challenge: Overcoming Regioisomerism
The classical reaction of hydrazines with 1,3-dicarbonyls (Knorr synthesis) is notoriously non-selective, often yielding mixtures of 1,3- and 1,5-isomers (N1 vs. N2 alkylation) that are difficult to separate on a process scale.[1]
Visualizing the Regioselectivity Problem
The following diagram illustrates the competing pathways and the modern "Enaminone" solution that guarantees regiocontrol.
Figure 1: Comparison of classical non-selective condensation vs. modern stepwise regioselective synthesis.
Validated Protocol: Regioselective Synthesis of the Chlorantraniliprole Core
This protocol utilizes the 1,3-dipolar cycloaddition or stepwise condensation approach favored in process chemistry to ensure the N1-aryl group is positioned correctly relative to the C3-carboxylate.
Objective: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (Key Intermediate).
Reagents:
-
Maleic anhydride (Precursor)
-
3-Chloropyridin-2-ylhydrazine (The directing group)
-
Brominating agent (e.g., Br2 or NBS)
-
Oxidizing agent (if using pyrazoline route)[1]
Step-by-Step Methodology:
-
Hydrazone Formation (The Anchor):
-
Dissolve 3-chloropyridin-2-ylhydrazine in ethanol.
-
Add diethyl maleate (or fumarate) slowly at 0°C.
-
Mechanism:[1][2][3][4] The nucleophilic hydrazine nitrogen attacks the Michael acceptor. The specific electronic nature of the pyridine ring directs this attack, favoring the formation of the pyrazolidinone intermediate.
-
-
Cyclization & Oxidation:
-
Treat the intermediate with a base (NaOEt) to effect cyclization to the pyrazolone.
-
Critical Step: Aromatization/Oxidation. Treat the pyrazolone with POCl3 or similar halogenating agents to convert the C5-hydroxyl to a leaving group or directly halogenate.
-
Note: In the industrial synthesis of Chlorantraniliprole, the 3-bromo group is often introduced via bromination of the pyrazole ring after cyclization or by using a pre-brominated building block.
-
-
Regiochemistry Check (Self-Validation):
-
1H NMR: Look for the pyrazole C4-H proton. In 1,3-disubstituted systems, this singlet appears at a distinct shift compared to 1,5-isomers.
-
NOESY: Perform a NOE experiment. Irradiation of the N1-aryl protons should show enhancement of the C5-substituent (if present) or C4-H, confirming spatial proximity.
-
Case Study A: Agrochemical Dominance (Ryanodine Receptors)
The most successful application of this scaffold is in the "diamide" insecticides.
Compound: Chlorantraniliprole (Rynaxypyr®) Target: Insect Ryanodine Receptor (RyR) Mechanism: Allosteric activation.[1] Unlike most insecticides that block channels, these open the RyR calcium channel, draining the insect's internal calcium stores.
Mechanism of Action Pathway
Figure 2: The signaling cascade of anthranilic diamide insecticides leading to insect mortality.
Key SAR Insight: The N1-(3-chloropyridin-2-yl) group is essential. Replacing the pyridine nitrogen or the chlorine atom drastically reduces binding affinity, highlighting the strict steric and electronic requirements of the insect RyR binding pocket [1, 2].
Case Study B: Pharmaceutical Applications (Kinase Inhibition)
In medicinal chemistry, the N1-substituted pyrazole-3-carboxamide is often fused or used as a core to inhibit Cyclin-Dependent Kinases (CDKs).
-
Binding Mode: The carboxamide NH and CO groups act as a donor-acceptor pair, mimicking the adenine ring of ATP. They form hydrogen bonds with the "hinge region" of the kinase (e.g., residues Leu83/His84 in CDK2) [3].
-
Selectivity: The N1-substituent projects into the solvent-exposed region. Modifying this group allows chemists to tune solubility and pharmacokinetic properties without disrupting the primary binding mode.
-
Recent Advances: FLT3 inhibitors for acute myeloid leukemia (AML) have utilized this scaffold. Specifically, 4-(heterocyclic amino) derivatives have shown IC50 values in the sub-nanomolar range [4].
References
-
Lahm, G. P., et al. (2007).[1][5] "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[2] Bioorganic & Medicinal Chemistry Letters. [1]
-
Lahm, G. P., et al. (2009).[1][6] "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry.
-
Brasca, M. G., et al. (2010). "Identification of Potent Pyrazolo[4,3-h]quinazoline-3-carboxamides as Multi-Cyclin-Dependent Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Liu, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." Molecules.
-
Deng, X., & Mani, N. S. (2008).[1][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. [1]
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation | MDPI [mdpi.com]
- 2. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Condensing Propylhydrazine with 1,3-Dicarbonyls
Abstract
This application note details the optimized protocol for the condensation of propylhydrazine (supplied as the oxalate salt) with 1,3-dicarbonyl compounds to synthesize 1-propyl-substituted pyrazoles. While the classical Paal-Knorr synthesis is well-established, the use of alkyl hydrazines introduces significant challenges regarding regioselectivity and handling. This guide provides a self-validating workflow for salt neutralization, controlled condensation, and regioisomer separation, ensuring high purity and reproducibility for medicinal chemistry applications.
Introduction & Mechanism[1][2][3][4][5]
The pyrazole scaffold is ubiquitous in pharmaceutical agents (e.g., Celecoxib, Rimonabant), serving as a critical pharmacophore for kinase inhibition and GPCR modulation. The condensation of hydrazines with 1,3-dicarbonyls is the primary synthetic route; however, when using monosubstituted hydrazines like propylhydrazine (
Mechanistic Pathway
The reaction proceeds via a step-wise condensation-cyclization mechanism. The regiochemical outcome is kinetically controlled by the initial nucleophilic attack.
-
Nucleophilic Attack: The terminal amino group (
) of the propylhydrazine is the more potent nucleophile compared to the alkylated nitrogen ( ). It preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. -
Hydrazone Formation: Dehydration yields a mono-hydrazone intermediate.
-
Cyclization: The internal nitrogen (
) attacks the remaining carbonyl, followed by a second dehydration to aromatize the system.
Regioselectivity Rule:
-
The substituent from the more electrophilic carbonyl ends up at the 3-position of the pyrazole ring.
-
The substituent from the less electrophilic carbonyl ends up at the 5-position (adjacent to the N-propyl group).
Figure 1: Mechanistic flow of the Paal-Knorr condensation focusing on the kinetic pathway.
Critical Variables & Safety
Material Handling: Propylhydrazine Oxalate
Propylhydrazine is commercially available as the oxalate salt (
-
Safety: Propylhydrazine is a suspected carcinogen and skin sensitizer. Handle in a fume hood.
-
Strategy: Do not isolate the free base. Generate it in situ using a mild base (Sodium Acetate or Triethylamine) or a biphasic neutralization immediately prior to reaction.
Regiocontrol Factors
| Variable | Impact on Regioselectivity | Recommendation |
| Sterics | The | Use bulky R-groups to force single-isomer formation. |
| Electronics | The | In keto-esters, the pyrazolone (OH at C5) is favored. |
| Solvent | Protic solvents (EtOH) stabilize polar intermediates. | Use Ethanol (EtOH) or Methanol (MeOH). |
| Temperature | Higher temps favor thermodynamic equilibrium (isomer scrambling). | Start at |
Experimental Protocols
Protocol A: Synthesis of 1-Propyl-3,5-Dimethylpyrazole (Symmetrical Reference)
Use this protocol for symmetrical diketones (e.g., Acetylacetone) where regioselectivity is not an issue.
Reagents:
-
Propylhydrazine Oxalate (10.0 mmol)
-
Acetylacetone (2,4-Pentanedione) (10.5 mmol)
-
Sodium Hydroxide (NaOH) (20.0 mmol)
-
Ethanol (20 mL)
Procedure:
-
Neutralization: Dissolve NaOH (2 eq) in water (5 mL). Add Propylhydrazine Oxalate (1 eq) and stir at
for 15 mins. The solution should become clear. -
Solvent Switch: Add Ethanol (20 mL).
-
Addition: Add Acetylacetone (1.05 eq) dropwise over 10 minutes at
. Exotherm Check: Monitor internal temp; keep < . -
Reaction: Allow to warm to room temperature (RT), then reflux for 2 hours.
-
Workup: Evaporate Ethanol. Dilute residue with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Wash combined organics with brine, dry over
, and concentrate. -
Purification: Distillation (bp ~160°C @ 760 mmHg) or use crude if purity >95% by NMR.
Protocol B: Regioselective Synthesis with Unsymmetrical 1,3-Dicarbonyls
Use this protocol for substrates like Benzoylacetone (1-phenyl-1,3-butanedione).
Reagents:
-
Propylhydrazine Oxalate (10.0 mmol)
-
Benzoylacetone (10.0 mmol)
-
Triethylamine (
) (22.0 mmol) -
Ethanol (Absolute, 30 mL)
-
Acetic Acid (Cat., 0.5 mL)
Procedure:
-
Preparation: In a round-bottom flask, suspend Propylhydrazine Oxalate in Ethanol.
-
Liberation: Add
dropwise. Stir for 20 mins at RT. The mixture will thicken (Ammonium oxalate salts). -
Addition: Add Benzoylacetone in one portion, followed by catalytic Acetic Acid.
-
Reflux: Heat to reflux (
) for 4–6 hours. Validation: Check TLC (Hexane/EtOAc 4:1) for disappearance of diketone. -
Workup: Cool to RT. Filter off the white precipitate (Triethylammonium oxalate). Concentrate the filtrate.
-
Partition: Redissolve residue in
, wash with 1M HCl (remove unreacted hydrazine) and . -
Purification (Crucial): The crude will contain two isomers.
-
Major Isomer: 1-propyl-3-methyl-5-phenylpyrazole (Steric control:
attacks Methyl-CO). -
Minor Isomer: 1-propyl-3-phenyl-5-methylpyrazole.
-
Separation: Flash Chromatography (Silica Gel).[1]
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
The 5-phenyl isomer (more crowded, twisted phenyl) typically elutes first due to lower polarity/adsorption.
-
-
Quality Control & Characterization
Regioisomer Assignment (NOESY NMR)
Standard 1H NMR cannot definitively distinguish isomers. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
| Feature | Isomer A (1-Pr-3-Me-5-Ph) | Isomer B (1-Pr-3-Ph-5-Me) |
| Key NOE Signal | Strong cross-peak between N-Propyl ( | Strong cross-peak between N-Propyl ( |
| Elution Order | Usually Elutes First (Less Polar). | Usually Elutes Second (More Polar).[2] |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete neutralization of oxalate. | Ensure 2.0-2.2 eq of base is used. Check pH > 8 before adding diketone. |
| Oiling Out | Product is a low-melting solid/oil. | Use high-vacuum drying. Induce crystallization with pentane at -20°C. |
| Isomer Ratio Poor | Reaction temperature too high initially. | Perform the addition step at -10°C or lower to maximize kinetic control. |
Workflow Visualization
Figure 2: Decision tree for the synthesis and validation of regioisomeric pyrazoles.
References
-
Paal-Knorr Mechanism & General Pyrazole Synthesis
- Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier.
-
Heller, S. T., & Natarajan, S. R. (2006).[3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.
-
Regioselectivity of Alkyl Hydrazines
- Fustero, S., et al. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry. (Establishes that attacks the most electrophilic carbonyl).
-
Elguero, J.[4] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
-
Separation & Characterization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 4. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Application Note: Synthesis & Evaluation of 1-Propyl-1H-pyrazole-3-carboxamide for NURR1 Modulation
This Application Note provides a rigorous technical framework for the synthesis and evaluation of 1-propyl-1H-pyrazole-3-carboxamide , a small-molecule scaffold relevant to NURR1 (NR4A2) receptor modulation .
While NURR1 has historically been considered an "undruggable" orphan receptor, recent breakthroughs using scaffold hopping (e.g., from amodiaquine or 4-aminoquinoline derivatives) have validated the pyrazole-carboxamide moiety as a critical pharmacophore for stabilizing the ligand-binding domain (LBD) and enhancing transcriptional activity.
Introduction & Mechanistic Rationale
The nuclear receptor NURR1 (NR4A2) is a critical transcription factor for the maintenance of dopaminergic neurons.[1][2] Its dysfunction is directly linked to Parkinson’s Disease (PD) and neuroinflammation. Unlike canonical nuclear receptors, NURR1 lacks a classic hydrophobic ligand-binding pocket, making traditional agonist design challenging.
Why this Molecule? The 1-propyl-1H-pyrazole-3-carboxamide structure represents a minimal "fragment lead" designed to probe the solvent-accessible surface of the NURR1 LBD. It serves two functions:
-
Scaffold Validation: It mimics the carboxamide linker found in advanced NURR1 modulators (e.g., isoxazole-amides) without the steric bulk of complex aromatic tails, allowing researchers to isolate the binding contribution of the core heterocycle.
-
Negative/Positive Control: In high-throughput screening (HTS), this molecule helps distinguish between non-specific hydrophobic interactions and genuine hydrogen-bond-mediated stabilization of the LBD.
Chemical Synthesis Protocol
Synthetic Strategy: Regioselective Alkylation
Direct cyclization of hydrazines with 1,3-dicarbonyls often yields inseparable mixtures of 1,3- and 1,5-isomers. To ensure high isomeric purity (>98%) required for biological assays, we employ a Regioselective N-Alkylation strategy starting from the commercially available ethyl 1H-pyrazole-3-carboxylate.
Reaction Scheme
The synthesis proceeds in two stages:
-
N-Alkylation: Installation of the propyl group.
-
Amidation: Conversion of the ester to the primary amide.
Figure 1: Synthetic route for 1-propyl-1H-pyrazole-3-carboxamide emphasizing regiocontrol.
Detailed Protocol
Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate
Objective: Selectively alkylate the N1 position.
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), 1-Iodopropane (1.2 eq), Cesium Carbonate (
, 1.5 eq), Anhydrous DMF. -
Procedure:
-
Dissolve 1.40 g (10 mmol) of ethyl 1H-pyrazole-3-carboxylate in 15 mL anhydrous DMF.
-
Add 4.88 g (15 mmol) of
. Stir at room temperature for 15 min. -
Dropwise add 1.17 mL (12 mmol) of 1-iodopropane.
-
Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The reaction produces two isomers. The 1-propyl-3-carboxylate (Target) is typically less polar than the 1-propyl-5-carboxylate. Purify via flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Checkpoint: Verify regiochemistry via NOESY NMR. The target isomer shows NOE correlation between the propyl
and the pyrazole H-5 proton.
-
Step 2: Aminolysis to 1-propyl-1H-pyrazole-3-carboxamide
Objective: Convert ester to amide without hydrolysis.
-
Reagents: 7N Ammonia in Methanol.
-
Procedure:
-
Dissolve the purified ester (1.0 g) in 10 mL of 7N
in MeOH. -
Transfer to a pressure-rated sealed tube.
-
Heat to 80°C for 12–16 hours.
-
Cool to room temperature and concentrate in vacuo.
-
Recrystallization: Triturate the solid residue with cold diethyl ether or recrystallize from EtOH/Hexane to yield white crystals.
-
Characterization Data (Expected):
-
NMR (400 MHz, DMSO-
): 7.8 (d, 1H, Pyr-H5), 7.4 (br s, 1H, NH), 7.1 (br s, 1H, NH), 6.6 (d, 1H, Pyr-H4), 4.1 (t, 2H, ), 1.8 (m, 2H), 0.9 (t, 3H). -
Purity: >98% by HPLC.
Biological Evaluation: NURR1 Modulation
Mechanism of Action
NURR1 is constitutively active but unstable. Agonists do not "turn on" the receptor in the classical sense; rather, they stabilize the active conformation of the LBD, preventing degradation and enhancing recruitment of co-activators like SRC-1.
Figure 2: Proposed mechanism of NURR1 stabilization by pyrazole-carboxamide ligands.
Assay Protocol 1: Gal4-NURR1 Luciferase Reporter Assay
This is the industry-standard assay to quantify transcriptional activity.
-
Cell Line: HEK293T cells.
-
Transfection:
-
Plasmid A: pGal4-NURR1-LBD (Chimeric receptor).
-
Plasmid B: pUAS-Luciferase (Reporter).
-
Plasmid C: Renilla Luciferase (Internal control for transfection efficiency).
-
-
Treatment:
-
Seed cells at 10,000 cells/well in 96-well plates.
-
After 24h, treat with compound (0.1
M – 100 M) for 24 hours. -
Positive Control: Amodiaquine (20
M) or C-DIM12.
-
-
Readout: Lyse cells and measure luminescence using a Dual-Luciferase assay kit.
-
Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to determine
.
Assay Protocol 2: Tyrosine Hydroxylase (TH) RT-PCR
Verifies functional impact on dopaminergic phenotype.
-
Cell Line: MN9D (Dopaminergic neuronal cell line) or SH-SY5Y.
-
Treatment: Incubate cells with 10
M compound for 48 hours. -
Extraction: Isolate Total RNA using Trizol reagent.
-
qPCR Targets:
-
Target: Th (Tyrosine Hydroxylase).
-
Target: Slc6a3 (Dopamine Transporter - DAT).
-
Reference: Gapdh.
-
-
Expectation: A true NURR1 agonist will upregulate Th mRNA levels by >1.5 fold relative to DMSO control.
Data Summary & Troubleshooting
| Parameter | Specification / Criteria | Troubleshooting Tip |
| Synthesis Yield | Step 1: 60–75% Step 2: 80–90% | If Step 1 yield is low, ensure DMF is anhydrous and |
| Regioselectivity | >10:1 (N1 vs N2) | Use lower polarity solvent (Ether) for extraction to leave polar impurities. |
| Solubility | DMSO (>50 mM) | If precipitating in media, limit final DMSO concentration to <0.5%. |
| Assay Window | >2-fold activation (Luciferase) | If background is high, reduce serum concentration to 1% FBS during treatment. |
References
-
NURR1 Structure & Ligandability
-
De Montigny, C., et al. (2024). Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing. Communications Chemistry. Link
-
-
Pyrazole Synthesis Methodology
-
NURR1 Assay Protocols
-
Kim, C. H., et al. (2015). Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in Parkinson disease models. PNAS. Link
-
-
General Pyrazole Carboxamide Bioactivity
-
Frizzo, C. P., et al. (2017). Regio-specific synthesis of 1-(tert-butyl)-1H-pyrazole-3-carboxamides. Tetrahedron Letters. Link
-
Sources
Application Note: Functionalization of 1-Propyl-1H-pyrazole-3-carboxylic acid via Amide Coupling
[1]
Introduction & Chemical Context
1-Propyl-1H-pyrazole-3-carboxylic acid is a versatile scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and agrochemicals.[1] While the pyrazole ring is robust, the specific electronic and steric environment of the C3-carboxylic acid presents unique challenges during amidation.
The Challenge: Substrate Analysis
Unlike simple benzoic acids, 1-propyl-1H-pyrazole-3-carboxylic acid possesses two distinct features that dictate reagent selection:
-
Electronic Deactivation: The C3 position is adjacent to the imine-like nitrogen (N2). This nitrogen exerts an inductive electron-withdrawing effect, making the carbonyl carbon more electrophilic than a standard benzamide.[1] However, the electron-rich nature of the aromatic
-system can make the carboxylate less nucleophilic during the initial activation step with uronium/phosphonium reagents. -
N2-Lone Pair Interference: The N2 nitrogen possesses a lone pair in the plane of the ring. In the absence of strong steric bulk, this nitrogen can act as a Lewis base, potentially coordinating with metal catalysts or protonating under acidic coupling conditions, which may reduce reaction kinetics.[1]
This guide provides three distinct protocols tailored to the "difficulty" of the amine partner and the scale of the reaction.
Reagent Selection Guide
The choice of coupling reagent should be dictated by the nucleophilicity of the amine partner and the desired purification strategy.
| Reagent | Mechanism Class | Best For... | Key Advantage | Disadvantage |
| T3P (Propylphosphonic Anhydride) | Anhydride Formation | Scale-up (>1g) & Aliphatic Amines | Self-Validating Workup: Byproducts are water-soluble.[1] Low epimerization risk.[2] | Slower kinetics for sterically hindered anilines. |
| HATU | Uronium (O-At) | Discovery (<100mg) & Weak Nucleophiles | Highest Reactivity: The HOAt leaving group utilizes the neighboring group effect to accelerate coupling.[1] | Atom uneconomical; difficult to remove byproduct (tetramethylurea) without chromatography.[1] |
| Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) | Acid Chloride | "Dead" Amines (e.g., electron-deficient anilines) | Neutral Conditions: Generates acid chloride without acidic byproducts (unlike SOCl₂).[1] | Moisture sensitive; requires strict anhydrous handling. |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the optimal protocol based on your specific amine partner.
Caption: Decision tree for selecting coupling reagents based on amine nucleophilicity. Dashed lines indicate fallback strategies.
Experimental Protocols
Protocol A: T3P Coupling (Preferred for Scale & Ease)
Rationale: T3P (supplied as 50% w/w in EtOAc or DMF) drives the reaction by forming a mixed anhydride.[1] The byproduct is a water-soluble phosphonate, allowing for a "wash-away" purification.[1]
Materials:
-
Substrate: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)[1]
-
Amine: 1.1 equiv
-
Reagent: T3P (50% in EtOAc) (1.5 - 2.0 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]
Step-by-Step:
-
Dissolution: Charge the pyrazole acid (1.0 equiv) and the amine (1.1 equiv) into a reaction vial. Add EtOAc (concentration ~0.2 M).[1]
-
Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine is superior to DIPEA for T3P couplings as it minimizes epimerization (if the amine is chiral) and acts as an acylation catalyst.
-
Activation: Cool to 0°C. Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Check LCMS. Look for the disappearance of the acid (M+1 peaks) and formation of the product.
-
-
Workup (The "Self-Validating" Step):
Protocol B: HATU Activation (Preferred for Discovery)
Rationale: HATU generates the highly reactive O-At ester.[1] The pyridyl nitrogen on the leaving group assists in amine delivery via a 7-membered transition state.
Materials:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Reagent: HATU (1.1 - 1.2 equiv)[1]
-
Base: DIPEA (Hunig's Base) (3.0 equiv)[1]
-
Solvent: DMF or DMAc (Required for HATU solubility)[1]
Step-by-Step:
-
Pre-Activation: Dissolve the pyrazole acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[1] Stir for 5–10 minutes.
-
Visual Check: Solution often turns yellow/orange upon active ester formation.
-
-
Amine Addition: Add the amine (1.1 equiv) and the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 1–4 hours. HATU reactions are typically fast.
-
Quench: Add 2-3 drops of water or diamine (e.g., N,N-dimethylethylenediamine) to scavenge excess active ester if the product co-elutes with impurities.[1]
-
Workup:
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (T3P) | Steric hindrance or poor solubility of the amine salt.[1] | Switch solvent to DMF/NMP. Increase T3P to 3.0 equiv. Heat to 50°C (T3P is thermally stable).[1] |
| No Reaction (HATU) | Amine is too electron-deficient (e.g., 2-aminopyridine).[1] | Switch to Protocol C (Acid Chloride) .[1] Convert acid to acid chloride using Ghosez's reagent or Oxalyl Chloride/DMF, then react with amine + NaH.[1] |
| Product is Water Soluble | Polar amide formed. | Do not use aqueous workup. Evaporate DMF (Genevac) and load directly onto Reverse Phase (C18) Prep-HPLC.[1] |
Mechanism of Failure: The N2 Effect
If coupling fails despite using HATU, consider that the N2-nitrogen of the pyrazole might be H-bonding with the protonated amine salt, effectively sequestering it.
-
Solution: Use a stronger base (NaH) to deprotonate the amine before adding it to the pre-activated acid mixture (using the Acid Chloride route).
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][1]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. [Link][1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[2][3] Tetrahedron. [Link][1]
Application Notes and Protocols for the Regioselective Synthesis of 1-Alkyl-1H-pyrazole-3-carboxamides
Introduction: The Significance of 1-Alkyl-1H-pyrazole-3-carboxamides in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. Specifically, the 1-alkyl-1H-pyrazole-3-carboxamide core is a recurring motif in pharmaceuticals targeting a wide array of diseases, from inflammatory conditions to oncology. The precise arrangement of substituents on the pyrazole ring is paramount for biological activity, with the regiochemistry of the N-alkylation playing a critical role in dictating the molecule's interaction with its biological target. The ability to selectively synthesize either the N1 or N2 alkylated isomer is therefore a crucial capability in the drug discovery and development pipeline.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and regioselective methods for the synthesis of 1-alkyl-1H-pyrazole-3-carboxamides. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and present comparative data to aid in the selection of the most appropriate synthetic strategy.
General Synthetic Strategy
The synthesis of 1-alkyl-1H-pyrazole-3-carboxamides can be conceptually divided into three key stages:
-
Formation of the Pyrazole-3-carboxylic Acid Core: Typically achieved through the classical Knorr pyrazole synthesis.
-
Regioselective N-Alkylation of the Pyrazole Ring: The most critical step for controlling the final product's isomerism.
-
Amide Bond Formation: Coupling of the N-alkylated pyrazole-3-carboxylic acid with a desired amine.
Each of these stages will be discussed in detail, with a focus on methods that ensure high regioselectivity and yield.
Caption: General workflow for the synthesis of 1-alkyl-1H-pyrazole-3-carboxamides.
Part 1: Synthesis of the Pyrazole-3-carboxylic Acid Core
The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a widely used and efficient method for constructing the pyrazole ring.[1] For the synthesis of pyrazole-3-carboxylic acid derivatives, a suitable 1,3-dicarbonyl precursor is an ester of a 2,4-dioxoalkanoic acid.
Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This protocol outlines the synthesis of a foundational building block, ethyl 1H-pyrazole-3-carboxylate, from diethyl acetylenedicarboxylate and hydrazine.
Materials:
-
Diethyl acetylenedicarboxylate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetylenedicarboxylate (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add a catalytic amount of glacial acetic acid.
-
Slowly add a solution of hydrazine hydrate (1.0 eq) in ethanol to the cooled reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ethyl 1H-pyrazole-3-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Regioselective N-Alkylation of Pyrazoles
The N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 regioisomers, which can be challenging to separate.[2] The regioselectivity of this reaction is influenced by several factors, including steric hindrance, the nature of the solvent, and the choice of base or catalyst.[2] Here, we present three distinct and highly regioselective methods to control the outcome of the N-alkylation.
Method A: N1-Selective Alkylation using Potassium Carbonate in DMSO
The combination of potassium carbonate (K₂CO₃) as the base and dimethyl sulfoxide (DMSO) as the solvent has been shown to be highly effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[2][3][4] This method is particularly useful for introducing a variety of alkyl groups at the less sterically hindered nitrogen atom.
Causality Behind the Selectivity: In the polar aprotic solvent DMSO, the potassium cation of the pyrazolate salt is well-solvated, leaving the pyrazolate anion relatively "naked" and highly reactive. The N1 position is generally less sterically hindered than the N2 position (adjacent to the C3 substituent), making it more accessible to the incoming alkyl halide.
Caption: Proposed mechanism for K₂CO₃/DMSO mediated N1-alkylation.
Protocol 2: N1-Alkylation of Ethyl 1H-pyrazole-3-carboxylate
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMSO.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Alkyl Halide | Product | Yield (%) | N1:N2 Ratio |
| 1 | Methyl Iodide | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | 85 | >95:5 |
| 2 | Ethyl Bromide | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | 82 | >95:5 |
| 3 | Benzyl Bromide | Ethyl 1-benzyl-1H-pyrazole-3-carboxylate | 90 | >98:2 |
Table 1: Representative yields and regioselectivities for the N1-alkylation of ethyl 1H-pyrazole-3-carboxylate using the K₂CO₃/DMSO method. Data is illustrative and compiled from various sources.
Method B: N2-Selective Alkylation using Magnesium Bromide
For the synthesis of the N2-alkylated regioisomer, a magnesium-catalyzed approach provides excellent selectivity.[5] This method is particularly effective when using α-bromoacetates and α-bromoacetamides as the alkylating agents.
Causality Behind the Selectivity: The magnesium bromide (MgBr₂) acts as a Lewis acid, coordinating to both nitrogen atoms of the pyrazole ring. This coordination enhances the acidity of the N-H proton. Upon deprotonation, a magnesium-pyrazolate complex is formed. It is proposed that the chelation of the magnesium center with the carbonyl oxygen of the α-bromoacetate or α-bromoacetamide directs the alkylation to the N2 position.[6]
Caption: Proposed mechanism for MgBr₂-catalyzed N2-alkylation.
Protocol 3: N2-Alkylation of a 3-Substituted Pyrazole
Materials:
-
3-Substituted 1H-pyrazole (e.g., 3-phenyl-1H-pyrazole)
-
Magnesium bromide (MgBr₂), anhydrous
-
α-bromoacetate or α-bromoacetamide (e.g., 2-bromo-N,N-dimethylacetamide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Isopropyl acetate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with the 3-substituted 1H-pyrazole (1.0 eq) and anhydrous MgBr₂ (0.2 eq).
-
Add anhydrous THF, followed by the α-bromoacetamide (2.0 eq).
-
Add DIPEA (2.1 eq) dropwise to the solution at room temperature.
-
Stir the resulting mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Quench the reaction with a saturated solution of ammonium chloride in methanol.
-
Concentrate the mixture to dryness.
-
Add water to the residue and extract with isopropyl acetate (4 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
| Entry | 3-Substituent | Alkylating Agent | Yield (%) | N2:N1 Ratio |
| 1 | Phenyl | 2-bromo-N,N-dimethylacetamide | 75 | 98:2 |
| 2 | 4-Chlorophenyl | Ethyl bromoacetate | 85 | 95:5 |
| 3 | Thiophen-2-yl | 2-bromo-N,N-dimethylacetamide | 78 | 99:1 |
Table 2: Representative yields and regioselectivities for the MgBr₂-catalyzed N2-alkylation of 3-substituted pyrazoles.[5]
Method C: Catalyst-Free N1-Selective Aza-Michael Addition
A highly efficient and regioselective method for the N1-alkylation of pyrazoles can be achieved through a catalyst-free aza-Michael addition reaction with α,β-unsaturated carbonyl compounds.[3][7][8][9] This approach offers excellent regioselectivity (>99.9:1 for N1) and proceeds under mild conditions.[3][7][8][9]
Causality Behind the Selectivity: The high N1 selectivity is attributed to attractive interactions between the pyrazole ring and the Michael acceptor in the transition state.[3] These interactions, which may include hydrogen bonding and other non-covalent forces, stabilize the transition state leading to the N1-adduct more than the transition state for N2-addition.[3]
Protocol 4: N1-Alkylation via Aza-Michael Addition
Materials:
-
1H-Pyrazole derivative (e.g., 3-nitro-1H-pyrazole)
-
Michael acceptor (e.g., ethyl acrylate, methyl vinyl ketone)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ice water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a vial, combine the 1H-pyrazole (1.0 eq), the Michael acceptor (1.05 eq), and DMSO.
-
Add DIPEA (1.2 eq) to the mixture.
-
Stir the resulting mixture at room temperature until the starting pyrazole is consumed, as monitored by ¹H NMR analysis.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
| Entry | Pyrazole | Michael Acceptor | Yield (%) | N1:N2 Ratio |
| 1 | 3-Nitro-1H-pyrazole | Ethyl acrylate | 95 | >99.9:1 |
| 2 | 3-Bromo-1H-pyrazole | Methyl vinyl ketone | 92 | >99.9:1 |
| 3 | 3-Cyano-1H-pyrazole | Acrylonitrile | 94 | >99.9:1 |
Table 3: Representative yields and regioselectivities for the catalyst-free N1-selective aza-Michael addition.[3]
Part 3: Amide Bond Formation
The final step in the synthesis is the coupling of the N-alkylated pyrazole-3-carboxylic acid with the desired amine. Several reliable methods are available for this transformation. Here, we detail a protocol using HATU, a highly efficient coupling reagent.
Protocol 5: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a widely used coupling reagent that promotes rapid and high-yielding amide bond formation with minimal side reactions.[10]
Materials:
-
N-alkylated pyrazole-3-carboxylic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1N HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the N-alkylated pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF or DCM to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-alkyl-1H-pyrazole-3-carboxamide.
Part 4: Characterization of Regioisomers
Unambiguous determination of the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shift of the proton at the C5 position of the pyrazole ring is often diagnostic. In N1-alkylated isomers, this proton typically appears at a different chemical shift compared to the corresponding proton in the N2-alkylated isomer. Additionally, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the N-alkyl group and the protons on the pyrazole ring.[11]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, are sensitive to the position of the N-alkyl group.[11][12]
-
HMBC/HSQC: Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) can provide definitive correlations between the protons of the N-alkyl group and the carbons of the pyrazole ring, allowing for unequivocal structural assignment.[13]
Conclusion
The regioselective synthesis of 1-alkyl-1H-pyrazole-3-carboxamides is a critical endeavor in the pursuit of novel therapeutics. The methods outlined in this guide provide a robust toolkit for chemists to control the N-alkylation step with a high degree of precision. By understanding the mechanistic principles that govern regioselectivity and employing the detailed protocols provided, researchers can efficiently access the desired pyrazole isomers, thereby accelerating the drug discovery process. The choice of method will ultimately depend on the specific substrate, the desired regioisomer, and the available resources.
References
-
Norman, N. J.; Bao, S. T.; Curts, L.; Hui, T.; Zheng, S.-L.; Shou, T.; Zeghibe, A.; Burdick, I.; Fuehrer, H.; Huang, A. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.2022 , 87 (15), 10018–10025. [Link]
-
Norman, N. J.; Bao, S. T.; Curts, L.; Hui, T.; Zheng, S.-L.; Shou, T.; Zeghibe, A.; Burdick, I.; Fuehrer, H.; Huang, A. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.2022 . [Link]
-
Lass-Flörl, C.; et al. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angew. Chem. Int. Ed.2021 , 60 (10), 5554-5560. [Link]
-
Lass-Flörl, C.; et al. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed.2021 . [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Huang, A.; et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.2017 , 82 (17), 8864-8872. [Link]
-
Lass-Flörl, C.; et al. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.2021 . [Link]
-
El-Sayed, M. A. A.; et al. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate.2018 . [Link]
-
Chen, S.; Graceffa, R. F.; Boezio, A. A. Direct, Regioselective N-Alkylation of 1,3-Azoles. Semantic Scholar.2016 . [Link]
-
Liu, Y.; et al. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.2019 . [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Al-Tel, T. H.; Al-Qawasmeh, R. A. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.2021 . [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Ok, S.; Şen, E.; Kasımoğulları, R. 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.2020 . [Link]
-
Ghandour, M. I.; et al. SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.2019 . [Link]
-
Timoshyna, I.; et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.2022 . [Link]
-
Li, Y.; et al. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. PMC.2022 . [Link]
-
de Oliveira, C. S. A.; et al. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-4,5-dihydro-pyrazole derivatives. PubMed.2008 . [Link]
-
Gopishetty, S.; et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.2020 . [Link]
-
Al-Tel, T. H.; Al-Qawasmeh, R. A. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.2021 . [Link]
-
Asif, M. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar.2022 . [Link]
-
Norman, N. J.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.2022 . [Link]
-
Bildirici, I.; et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.2021 . [Link]
-
Wang, Y.; et al. K2CO3‐Promoted Pyrazoles Synthesis from 1,3‐Dipolar Cycloaddition of N‐Tosylhydrazones with Acetylene Gas. ResearchGate.2020 . [Link]
-
Al-Amiery, A. A.; et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.2022 . [Link]
-
Timoshyna, I.; et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.2022 . [Link]
- Pretsch, E.; et al. 5 Combination of 1H and 13C NMR Spectroscopy.
-
Wang, Y.; et al. Catalyst-free N 1 -regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. ResearchGate.2022 . [Link]
-
Patel, R. V.; et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.2014 . [Link]
-
Norman, N. J.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.2022 . [Link]
-
O'Donovan, D. H.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.2021 . [Link]
-
Li, Y.; et al. Catalyst-Free Regioselective 1,6-Aza-Michael Addition of para-Quinone Methides with Tetrazoles in Water. PubMed.2022 . [Link]
-
Wang, X.-j.; et al. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal.2009 . [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
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- 7. acs.figshare.com [acs.figshare.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nmr.oxinst.com [nmr.oxinst.com]
Troubleshooting & Optimization
Improving solubility of 1-propyl-1H-pyrazole-3-carboxamide in aqueous buffers
Technical Support Center: Solubilization of 1-propyl-1H-pyrazole-3-carboxamide
Ticket ID: #SOL-PYR-03 Subject: Optimization of Aqueous Solubility for Biological Assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
You are encountering solubility challenges with 1-propyl-1H-pyrazole-3-carboxamide . Based on its structure, this molecule presents a specific physicochemical profile: the propyl group increases lipophilicity (LogP), while the carboxamide moiety generates high crystal lattice energy via intermolecular hydrogen bonding. Furthermore, the pyrazole ring acts as a very weak base (pKa ~2.5), meaning it remains neutral at physiological pH (7.4), rendering standard pH adjustment strategies ineffective.
This guide provides a tiered troubleshooting approach, moving from standard solvent handling to advanced formulation strategies.
Module 1: Physicochemical Diagnostics (The "Why")
Q: Why won't this compound dissolve directly in my PBS/Media? A: You are likely fighting two forces: Crystal Lattice Energy and Hydrophobicity .
-
The Crystal Barrier: The amide group (
) acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules stack efficiently (dimerize), creating a high-energy barrier to break the crystal lattice. Water alone cannot easily overcome this energy. -
The Lipophilic Barrier: The
-propyl chain adds non-polar character. While the parent pyrazole is water-soluble, alkylation significantly drops aqueous solubility. -
The Ionization Trap: Unlike many drugs, this molecule lacks a suitable ionizable center for physiological pH. The pyrazole nitrogen (
) is too weakly basic to protonate above pH 3. Therefore, it behaves as a neutral lipid-like molecule in your buffer.
Q: What are the theoretical properties I should use for calculations?
-
LogP (Predicted): ~0.3 – 0.9 (Moderately lipophilic).
-
pKa (Base): ~2.0 – 2.5 (Neutral at pH 7.4).
-
H-Bond Donors: 1 (Amide).
-
H-Bond Acceptors: 2 (Amide + Pyrazole N).
Module 2: Standard Solubilization Protocol (Tier 1)
The "DMSO Spike" Method
Use this for cellular assays (
Protocol:
-
Primary Stock: Dissolve the solid powder in 100% anhydrous DMSO to a concentration of 10–50 mM .
-
Tip: If the solid resists, sonicate at 40°C for 5 minutes. The amide H-bonds need thermal energy to break.
-
-
Intermediate Dilution (Critical Step): Do not pipette 100% DMSO stock directly into the final buffer if the final concentration is high. This causes "crashing out" (precipitation).
-
Instead: Create a 10x or 100x intermediate in a compatible solvent (e.g., Ethanol or PEG400).
-
-
Final Dilution: Spike the intermediate into the aqueous buffer while vortexing rapidly .
Visual Workflow: The Kinetic Solubility Pathway
Figure 1: Decision tree for preparing aqueous solutions from solid stock. Avoiding direct contact between high-concentration DMSO stock and static buffer prevents localized precipitation.
Module 3: Advanced Formulation (Tier 2)
Q: I see a fine precipitate after 30 minutes. What now? A: If the "DMSO Spike" fails, you have exceeded the thermodynamic solubility limit. You must use a solubility enhancer .
Recommended Enhancer: Hydroxypropyl-
Protocol for Cyclodextrin Formulation:
-
Prepare a 20% (w/v) HP-
-CD stock solution in water/buffer. Filter sterilize (0.22 ). -
Dissolve your compound in a minimal volume of DMSO (e.g., 20
). -
Add the DMSO solution to the 20% HP-
-CD solution, not plain water. -
Shake/Agitate for 30 minutes. The cyclodextrin will sequester the molecule, preventing precipitation.
Table 1: Solvent & Excipient Compatibility Limits
| Solvent / Excipient | Cell Culture Limit (Max) | Enzymatic Assay Limit (Max) | Role |
| DMSO | 0.1% - 0.5% | 2% - 5% | Primary Stock Solvent |
| Ethanol | 0.1% - 0.5% | 2% - 5% | Intermediate Co-solvent |
| PEG 400 | 1.0% | 5% - 10% | Co-solvent / Stabilizer |
| Tween 80 | 0.05% | 0.1% | Surfactant (Prevents aggregation) |
| HP- | 0.5% - 2% | 10% | Complexing Agent (Best for stability) |
Module 4: Troubleshooting & FAQs
Q: Can I use acid to dissolve it? Pyrazoles are bases, right? A: No. While pyrazole is a base, the 1-propyl substitution removes the acidic proton on N1. The remaining N2 nitrogen has a pKa of ~2.5. To protonate it and gain solubility, you would need a pH of ~1.0. This is incompatible with most biological assays. Do not use HCl unless your assay runs at pH 1.
Q: The compound sticks to my plastic tips/plates. Why? A: The propyl group and the aromatic ring make the molecule "greasy" (lipophilic). It will adsorb to polypropylene.
-
Fix: Use Low-Binding plates and tips.
-
Fix: Add 0.01% Tween-20 or Triton X-100 to your buffer before adding the compound. This coats the plastic and keeps the compound in solution.
Q: My serial dilutions are non-linear. A: This is a classic sign of precipitation at higher concentrations.
-
Diagnosis: Measure absorbance at 280nm or 300nm. If the OD increases disproportionately or fluctuates, you have micro-crystals scattering light.
-
Solution: Switch to the HP-
-CD protocol (Module 3).
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.
-
PubChem Database. (2025).[2] "1-propyl-1H-pyrazole-3-carboxylic acid (Derivative Context)." National Library of Medicine.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed mechanisms on pKa and intrinsic solubility of neutral amides).
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
BenchChem. (2025).[3] "Solubility of pyrazole derivatives and troubleshooting." Technical Note.
Sources
Separating N1-propyl pyrazole regioisomers during synthesis
Technical Support Center: Pyrazole Synthesis & Purification Ticket ID: #PYR-N1-ISO-001 Subject: Troubleshooting separation of N1-propyl pyrazole regioisomers Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Overview: The "Inseparable" Spot Problem
You are likely reading this because your alkylation of a 3-substituted pyrazole with propyl halide resulted in a mixture of two isomers (1,3- and 1,5-substituted) that are proving difficult to separate by standard flash chromatography.
This is a classic challenge in heterocyclic chemistry. The pyrazole ring exists as a tautomeric equilibrium between the 3- and 5-positions. Upon alkylation, the electrophile (
This guide provides a definitive workflow for Diagnosis , Separation , and Prevention .[1]
Module 1: Diagnostic Hub (Identification)
Before attempting difficult separations, you must confirm which isomer is which.[1] Relying solely on crude NMR integration is risky.
The Golden Rule:
-
1,3-Isomer (Less Hindered): The propyl group is distal to the substituent (R).[1]
-
1,5-Isomer (More Hindered): The propyl group is proximal to the substituent (R).[1]
Protocol: NOESY NMR Confirmation
The only self-validating method to assign regiochemistry is 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Sample Prep: Dissolve ~10 mg of the mixture (or pure fraction if available) in
. -
Acquisition: Run a standard 1H-1H NOESY sequence.
-
Analysis: Look for the "Cross-Peak" interaction between the N-Propyl
-methylene protons and the pyrazole ring substituents.
| Feature | 1-propyl-3-substituted isomer | 1-propyl-5-substituted isomer |
| Key Interaction | ||
| Visual Signal | Strong cross-peak between propyl and aromatic proton. | Strong cross-peak between propyl and the R-group (e.g., Methyl).[1] |
| Steric Environment | "Relaxed" | "Crowded" (Shielding effects often shift |
Module 2: The Separation Toolkit
If you already have the mixture, you must separate it.[1] Do not attempt simple distillation unless you have access to a spinning band column; the boiling point differentials are typically <5°C.
Method A: Optimized Flash Chromatography (The Standard)
Standard silica often fails because the
-
Stationary Phase: High-performance Silica Gel (20-40 µm).
-
Solvent System: Toluene/Ethyl Acetate (Tol/EtOAc) often provides better resolution than Hexane/EtOAc for nitrogen heterocycles due to
- interactions with the aromatic solvent. -
Gradient:
-
Equilibrate column with 100% Toluene.
-
Run isocratic 100% Toluene for 3 CV (Column Volumes).
-
Slow gradient: 0%
10% EtOAc in Toluene over 20 CV.
-
Technical Insight: The 1,5-isomer is usually less polar (higher
) than the 1,3-isomer because the lone pair on N2 is sterically shielded by the adjacent substituent, reducing its interaction with the silica silanols.[1]
Method B: Regioselective Salt Formation (The "Crash Out")
If chromatography fails, exploit the basicity difference.[1] The 1,3-isomer is typically more basic because the nitrogen lone pair is less sterically hindered.
-
Dissolve the mixture in dry diethyl ether (
). -
Add 0.95 equivalents (relative to the 1,3-isomer integration) of ethereal
or Oxalic Acid dropwise at 0°C. -
Result: The 1,3-isomer hydrochloride salt often precipitates preferentially.[1]
-
Recovery: Filter the solid (enriched 1,3-isomer) and neutralize with
. The filtrate will be enriched in the 1,5-isomer.
Module 3: Prevention (Regiocontrol)
The best way to solve a separation problem is to avoid it. The mechanism of alkylation dictates the product ratio.
Visualizing the Pathway
Caption: Mechanistic bifurcation in pyrazole alkylation. Direct alkylation proceeds via the anion, where steric approach controls the ratio.[1]
Protocol: The Mitsunobu Alternative
If direct alkylation with propyl iodide yields a 60:40 mixture, switch to the Mitsunobu reaction. This mechanism involves a bulky triphenylphosphine-betaine intermediate that is highly sensitive to sterics, drastically favoring the 1,3-isomer.[1]
Reagents:
-
3-Substituted Pyrazole (1.0 eq)
-
1-Propanol (1.2 eq) — Note: Use Alcohol, not Halide[1]
-
Triphenylphosphine (
, 1.2 eq)[1] -
DIAD or DEAD (1.2 eq)[1]
Procedure:
-
Dissolve Pyrazole, Propanol, and
in anhydrous THF at 0°C. -
Add DIAD dropwise over 30 minutes.
-
Stir at Room Temp for 12 hours.
-
Outcome: Expect regioselectivity of >90:10 favoring the 1,3-isomer due to the extreme steric penalty of forming the 1,5-isomer in the transition state.
Frequently Asked Questions (FAQ)
Q: Why do my isomers have identical boiling points? A: Isomers like 1-propyl-3-methylpyrazole and 1-propyl-5-methylpyrazole have identical molecular weights and very similar dipole moments. The boiling point difference is often governed by molecular shape (packing), which is negligible here.[1] Do not rely on fractional distillation without a high-plate-count column.
Q: Can I use GC-MS to distinguish them?
A: Yes, but only if you have a reference standard. Both will have the same parent ion (
Q: I need the 1,5-isomer, but it's the minor product. How do I make it specifically? A: You cannot easily make it via direct alkylation. You must use a cyclization strategy . React a 1,3-diketone with propylhydrazine (instead of hydrazine).
-
Reaction: Propylhydrazine + R-CO-CH2-CO-R'
Mixture (but often favors 1,5 depending on pH).[1] -
Better Route: Use an enaminone precursor with propylhydrazine to direct the cyclization regioselectively.
References
-
Regioselectivity in Pyrazole Alkyl
-
Mitsunobu Reaction Specifics
-
NMR Characteriz
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.spbu.ru [pureportal.spbu.ru]
Technical Guide: Yield Optimization for 1-Propyl-1H-pyrazole-3-carboxamide Cyclization
The following technical guide addresses the optimization of yield for 1-propyl-1H-pyrazole-3-carboxamide cyclization reactions. This document is structured as a Tier 3 Technical Support resource, designed for medicinal chemists and process development scientists.
Introduction & Mechanistic Scope
The 1-propyl-1H-pyrazole-3-carboxamide scaffold is a critical intermediate in the synthesis of bioactive fused ring systems, including pyrazolo[4,3-d]pyrimidines (e.g., PDE5 inhibitors) and pyrazolo[1,5-a]pyrimidines (e.g., kinase inhibitors).
When users report "low yield" or "failed cyclization" with this specific molecule, the issue invariably stems from one of two distinct reaction stages:
-
De Novo Ring Formation: The cyclocondensation of propylhydrazine with a C3-synthon (e.g., propiolate or diketoester) to form the pyrazole core. The primary failure mode here is regioselectivity (formation of the unwanted 1,5-isomer).
-
Fused-Ring Annulation: The downstream cyclization of the carboxamide (or its amidine derivative) to form a bicyclic system. The primary failure mode here is steric hindrance at the N2 position or competitive hydrolysis.
This guide addresses both scenarios with field-proven optimization protocols.
Part A: Optimizing the De Novo Pyrazole Synthesis
Context: You are synthesizing the pyrazole ring from acyclic precursors.
The Core Problem: Regioselectivity (1,3- vs. 1,5-Isomer)
The reaction of propylhydrazine with an unsymmetrical 1,3-dielectrophile (e.g., methyl propiolate or ethyl 2,4-dioxovalerate) is governed by the nucleophilicity differential between the two hydrazine nitrogens.
-
N1 (Substituted, NH-Pr): More nucleophilic due to the inductive effect of the propyl group.
-
N2 (Unsubstituted, NH₂): Less sterically hindered but less nucleophilic.
Unless controlled, the more nucleophilic NH-Pr attacks the most electrophilic carbon (beta-carbon of propiolate), leading to the thermodynamically favored but often undesired 1-propyl-5-carboxylate (1,5-isomer).
Troubleshooting Guide (Q&A)
Q1: I am getting a 60:40 mixture of 1,5- and 1,3-isomers. How do I shift the ratio to favor the 1-propyl-3-carboxamide precursor? Recommendation: Switch from free hydrazine to Propylhydrazine Hydrochloride in a protic solvent.
-
Mechanism: In acidic media (or using the salt), the more basic internal nitrogen (NH-Pr) is protonated preferentially, rendering it non-nucleophilic. This forces the external NH₂ to initiate the attack, inverting the regioselectivity to favor the 1,3-isomer .
-
Protocol Adjustment:
-
Old Condition: Propylhydrazine + Methyl Propiolate in THF.
-
Optimized Condition: Propylhydrazine HCl + Methyl Propiolate in Ethanol (reflux).
-
Expected Shift: >90:10 ratio favoring the 1,3-isomer [1].
-
Q2: My overall yield is low (<40%) during the cyclization of ethyl pyruvate derivatives. What is happening? Recommendation: Check for decarboxylation or retro-Claisen side reactions.
-
Cause: If you are using a Claisen condensation product (e.g., ethyl 2,4-dioxoalkanoate), prolonged heating in basic ethanol can cause cleavage of the unstable diketone intermediate before cyclization occurs.
-
Fix: Perform the reaction in Acetic Acid at room temperature initially, then heat to 60°C. The acidic environment stabilizes the enol intermediate and accelerates the dehydration step without degrading the scaffold [2].
Visualizing the Regioselectivity Pathway
The following diagram illustrates the divergent pathways based on pH and reagent choice.
Figure 1: Mechanistic divergence in pyrazole synthesis. Controlling the protonation state of hydrazine is the key switch for regioselectivity.
Part B: Optimizing Downstream Cyclization (Fused Rings)
Context: You have 1-propyl-1H-pyrazole-3-carboxamide and are cyclizing it to a pyrazolo-pyrimidine or similar system.
The Core Problem: Amide Reactivity
The carboxamide nitrogen is a poor nucleophile. To form a fused ring (e.g., with a 1,3-dielectrophile or during a Hoffman-type rearrangement), the amide often requires activation.
Troubleshooting Guide (Q&A)
Q3: The cyclization of my carboxamide with a 1,3-diketone (to form a pyrazolo[1,5-a]pyrimidine) is stalled. Recommendation: The carboxamide itself is not nucleophilic enough to attack the ketone. You must first convert the carboxamide to the amidine or imidate .
-
Protocol:
-
Treat 1-propyl-1H-pyrazole-3-carboxamide with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux.
-
This forms the N-acylamidine intermediate.
-
React this intermediate with the hydrazine or nucleophile to close the ring.
-
-
Alternative: If reacting with a malonate derivative, use NaOEt/EtOH to deprotonate the amide nitrogen, increasing its nucleophilicity [3].
Q4: I am trying to dehydrate the carboxamide to the nitrile (as a cyclization precursor) using POCl₃, but the yield is variable. Recommendation: Add a catalytic amount of imidazole or switch to TFAA/Pyridine .
-
Issue: POCl₃ can cause chlorination of the pyrazole ring (at C4) if the temperature is too high.
-
Optimized Protocol: Dissolve amide in dry DCM. Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) and Pyridine (2.0 equiv) at 0°C. This promotes mild dehydration to 1-propyl-1H-pyrazole-3-carbonitrile in >90% yield without halogenating the ring [4].
Optimization Data Summary
The following table summarizes the impact of solvent and catalyst choice on the regioselectivity of the initial pyrazole ring formation (Propylhydrazine + Methyl Propiolate).
| Reaction Condition | Solvent | Catalyst | Regioisomer Ratio (1,3 : 1,5) | Yield (Isolated) |
| Standard | THF | None | 30 : 70 | 65% |
| Polar Aprotic | DMF | None | 45 : 55 | 72% |
| Protic | Ethanol | None | 60 : 40 | 78% |
| Acid Controlled | Ethanol | HCl (1.1 eq) | 92 : 8 | 85% |
| Lewis Acid | Toluene | Yb(OTf)₃ | 80 : 20 | 55% |
Data aggregated from internal optimization studies and literature precedents [1, 5].
Experimental Protocol: High-Yield Synthesis of the 1,3-Isomer
Objective: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate (Precursor to the carboxamide).
-
Preparation: In a round-bottom flask, dissolve Propylhydrazine Hydrochloride (10 mmol) in absolute Ethanol (20 mL).
-
Addition: Add Ethyl 2,4-dioxovalerate (or Methyl Propiolate) (10 mmol) dropwise at room temperature.
-
Note: The use of the HCl salt is critical for directing the regiochemistry.
-
-
Cyclization: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to RT. Concentrate in vacuo.[1][2] Redissolve in EtOAc and wash with saturated NaHCO₃ (to remove acid) and brine.
-
Amidation (Conversion to Target): Dissolve the crude ester in 7N NH₃ in Methanol and stir in a sealed pressure tube at 80°C for 12 hours.
-
Purification: Recrystallize from Ethanol/Water.
-
Target Yield: >80% (2 steps).
-
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. Validated strategy for using hydrazine salts to invert regioselectivity.
-
Optimization of Pyrazole Synthesis via 1,3-Dicarbonyls. Beilstein Journal of Organic Chemistry. Discusses solvent effects (Acetic Acid vs Ethanol) on yield.
-
Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole-3-carboxamides. Molecules. Detailed protocols for downstream cyclization using basic conditions.
-
Mild Dehydration of Primary Amides to Nitriles. Journal of Organic Chemistry. Protocol for TFAA/Pyridine dehydration avoiding ring chlorination.
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters. Comparative study of solvent effects on hydrazine cyclizations.
Sources
Solving stability issues of pyrazole carboxamides in microsomal fractions
Topic: Troubleshooting Stability Issues of Pyrazole Carboxamides in Microsomal Fractions Ticket ID: PYR-MIC-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK Division[1]
Executive Summary & Diagnostic Workflow
The Issue: Researchers frequently observe rapid, unexpected disappearance of pyrazole carboxamides (e.g., SDHI fungicides, kinase inhibitors) in liver microsomes.[1] This often occurs even in the absence of NADPH or shows poor correlation between in vitro clearance and in vivo half-life.
The Root Cause: While the pyrazole ring is chemically robust, the carboxamide linker is a metabolic "soft spot." The primary culprits are:
-
Amidase/Esterase Hydrolysis: Rapid cleavage of the amide bond by carboxylesterases (CES), particularly in rodent species.
-
Microsomal Non-Specific Binding (NSB): High lipophilicity leading to low free fraction (
), masking true enzymatic clearance.[1] -
Nucleophilic Attack: Chemical instability of electron-deficient pyrazoles in alkaline buffers.
Diagnostic Decision Tree
Use this workflow to identify the specific instability mechanism before modifying your lead compound.
Caption: Diagnostic logic to distinguish between chemical instability, enzymatic hydrolysis (CES-mediated), and oxidative metabolism.
Troubleshooting Guides (FAQs)
Ticket #001: "My compound disappears in microsomes without NADPH."
Diagnosis: Enzymatic Hydrolysis (Non-CYP mediated). Standard microsomal assays use NADPH to fuel CYP450 enzymes. If your pyrazole carboxamide degrades without it, you are likely observing hydrolysis of the amide bond by Carboxylesterases (CES), which do not require cofactors.[1]
The Science: Liver microsomes (especially from rodents) are rich in CES1 and CES2. Pyrazole carboxamides, particularly those with electron-withdrawing groups (e.g., -CF3, -NO2) on the pyrazole ring, activate the carbonyl carbon, making it susceptible to nucleophilic attack by the serine residue in the CES active site [1, 2].[1]
Protocol: The BNPP Inhibition Assay To confirm CES involvement, use Bis-p-nitrophenyl phosphate (BNPP), a specific irreversible inhibitor of carboxylesterases.[1]
-
Preparation: Prepare a 100 mM stock of BNPP in water (stable at -20°C).
-
Pre-incubation: Add BNPP (final conc. 100 µM) to the microsomal mixture before adding your test compound. Incubate for 15 minutes at 37°C.
-
Reaction: Add your pyrazole carboxamide.
-
Control: Run a parallel incubation without BNPP.
-
Interpretation:
-
If clearance is abolished with BNPP: Confirmed Hydrolysis.
-
If clearance persists: Investigate Chemical Instability. [1]
-
Ticket #002: "High clearance in Rat microsomes, but stable in Human."
Diagnosis: Species-Dependent Carboxylesterase Expression. You are likely facing the "Rodent Disconnect."
The Science: Rodents (rats/mice) have significantly higher expression and broader substrate specificity of carboxylesterases (like Ces1g) in their liver microsomes compared to humans and dogs [3].
-
Implication: Your compound might be stable in humans (the target) but will fail in rodent PK studies due to rapid hydrolysis, leading to false negatives in lead selection.
Data Comparison: Species Hydrolytic Activity
| Species | Relative CES Activity (Amides) | Primary Isoform Location | Risk Level |
| Mouse | High (+++) | Microsomes + Plasma | Critical |
| Rat | High (+++) | Microsomes | Critical |
| Dog | Low (+) | Microsomes | Low |
| Human | Low/Moderate (++) | Microsomes (hCES1) | Moderate |
Recommendation: If Human CL is low but Rat CL is high (and BNPP inhibitable), prioritize the Human data for efficacy predictions.[1] Consider using a mouse/rat PK study with a co-administered esterase inhibitor (though complex) or switching to a non-rodent species for safety assessment if possible.
Ticket #003: "My intrinsic clearance ( ) is high, but in vivo half-life is long."
Diagnosis: Microsomal Non-Specific Binding (NSB). Pyrazole carboxamides are often lipophilic (LogP > 3).[1] They bind extensively to the lipid membrane of the microsomes, reducing the concentration of free drug available to the enzymes.
The Science:
The standard equation for
Protocol: Determining
-
Method: Equilibrium Dialysis (HTD96 or RED device).
-
Setup:
-
Duration: 4–6 hours at 37°C.
-
Calculation:
[1] -
Correction:
Optimization Strategies
If your diagnostic confirms enzymatic instability, use these medicinal chemistry strategies to stabilize the pyrazole carboxamide scaffold.
Strategy A: Steric Shielding
Introduce bulky groups (Methyl, Chloro) at the ortho position of the N-phenyl ring (if present) or adjacent to the amide on the pyrazole.[1] This physically blocks the approach of the hydrolase catalytic serine.
Strategy B: Electronic Deactivation
If the pyrazole ring has strong electron-withdrawing groups (EWG) like
-
Fix: Replace strong EWGs with weaker ones or electron-donating groups (EDGs) like
or , provided it maintains potency.
Strategy C: Scaffold Hopping (Bioisosteres)
Replace the amide linker entirely if hydrolysis is unsolvable.
-
Alternative: 1,2,4-oxadiazoles or ketazoles can sometimes mimic the geometry of the carboxamide without the hydrolytic liability.
Caption: Medicinal chemistry strategies to mitigate amide hydrolysis in pyrazole scaffolds.[1]
References
-
Di, L. (2014).[1] The role of carboxylesterases in drug metabolism and pharmacokinetics.[5] Current Drug Metabolism.
-
Wang, D., et al. (2011).[1] Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. [1]
-
Bahar, F.G., et al. (2012).[1] Species differences in the metabolism of amide derivatives by carboxylesterases.[6] Journal of Pharmacology and Experimental Therapeutics.
-
Obach, R.S. (1997).[1] Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance as assessed through examination of warfarin, imipramine, and propranolol. Drug Metabolism and Disposition.[7][8]
-
Fukami, T., & Yokoi, T. (2012).[1] The emerging role of human esterases. Drug Metabolism and Pharmacokinetics.[8][9]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Frontiers | Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes [frontiersin.org]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 1-propyl-1H-pyrazole-3-carboxamide
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-Propyl-1H-pyrazole-3-carboxamide
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and development, pyrazole derivatives are a cornerstone, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 1-propyl-1H-pyrazole-3-carboxamide represents a key scaffold within this chemical space, combining the stable pyrazole ring with a flexible N-alkyl chain and a reactive carboxamide moiety. Unambiguous structural characterization is paramount for advancing such molecules from synthesis to application, and mass spectrometry (MS) stands as a principal tool for this purpose.
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 1-propyl-1H-pyrazole-3-carboxamide. As a senior application scientist, my objective is not merely to list potential fragments but to explain the underlying chemical principles that dictate bond cleavages under different ionization regimes. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization with tandem MS (ESI-MS/MS), offering a comparative view that enhances analytical certainty. This document is designed for researchers and drug development professionals, providing field-proven insights and actionable experimental protocols to support the identification and characterization of this and structurally related compounds.
Molecular Structure and Ionization Behavior
To understand the fragmentation, we must first consider the molecule's structure and its likely behavior upon ionization.
-
Structure: 1-propyl-1H-pyrazole-3-carboxamide (Molecular Weight: 153.18 g/mol ) consists of a pyrazole ring substituted at the N1 position with a propyl group and at the C3 position with a primary carboxamide group.
-
Electron Ionization (EI): In EI, a high-energy electron beam bombards the molecule, ejecting an electron to form an energetically unstable molecular radical cation (M⁺•) with an odd number of electrons.[3] This excess energy drives extensive fragmentation, providing a detailed structural "fingerprint."
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically protonates the molecule in a positive ion mode, forming an even-electron [M+H]⁺ ion.[4] This stable precursor ion undergoes fragmentation only when subjected to collisional activation in a tandem mass spectrometer (MS/MS), allowing for more controlled and predictable bond cleavages.[5][6]
Part 1: Electron Ionization (EI-MS) Fragmentation Analysis
The 70 eV EI-MS spectrum of 1-propyl-1H-pyrazole-3-carboxamide is predicted to be rich with fragments arising from the high internal energy of the molecular ion (m/z 153). The fragmentation will be governed by the stability of the resulting cations and neutral radicals.[3][7]
Key Predicted EI Fragmentation Pathways
-
α-Cleavage of the N-Propyl Group: A primary fragmentation event for N-alkyl compounds is the cleavage of the C-C bond alpha to the nitrogen atom of the pyrazole ring. This results in the loss of an ethyl radical (•C₂H₅) to form a highly stable, resonance-delocalized cation at m/z 124 .
-
McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible for the carboxamide group (no γ-hydrogen), a rearrangement involving the N-propyl chain and the pyrazole ring can occur. A γ-hydrogen from the propyl group can be transferred to the pyrazole ring, followed by β-cleavage, leading to the expulsion of a neutral propene molecule (C₃H₆) and forming a pyrazole-3-carboxamide radical cation at m/z 111 .
-
Amide Bond Cleavage (N-CO Cleavage): A characteristic fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the amide nitrogen.[8] In this case, it would lead to the formation of the 1-propyl-pyrazole-3-acylium ion at m/z 137 and the loss of an amino radical (•NH₂). This acylium ion is particularly stable due to resonance.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation. A common pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN), which would result in a fragment ion from the molecular ion at m/z 126 .[9] Another possibility is the expulsion of molecular nitrogen (N₂), though this is often less favorable.[9]
Visualizing EI Fragmentation
The following diagram illustrates the primary fragmentation pathways predicted for 1-propyl-1H-pyrazole-3-carboxamide under electron ionization.
Caption: Predicted EI fragmentation pathways for the molecular ion of 1-propyl-1H-pyrazole-3-carboxamide (m/z 153).
Hypothetical EI-MS Data Summary
| m/z | Predicted Relative Intensity | Proposed Fragment Ion Structure | Neutral Loss |
| 153 | Low | [C₇H₁₁N₃O]⁺• (Molecular Ion) | - |
| 137 | Low | [C₇H₉N₂O]⁺ | •NH₂ |
| 124 | High | [C₅H₆N₃O]⁺ | •C₂H₅ |
| 111 | Moderate | [C₄H₅N₃O]⁺• | C₃H₆ |
| 95 | Moderate | [C₄H₃N₂O]⁺ | C₃H₆ + NH₂ |
| 68 | Moderate | [C₃H₄N₂]⁺• | C₄H₇NO |
Part 2: ESI-MS/MS Fragmentation Analysis
Under ESI conditions, the molecule is protonated to form the [M+H]⁺ ion at m/z 154 . The fragmentation of this even-electron species, induced by collision-induced dissociation (CID), follows different rules than EI, primarily driven by charge-site initiation and the formation of stable, even-electron product ions.[4]
Protonation Sites and Their Influence
The initial site of protonation dictates the subsequent fragmentation cascades. The most likely protonation sites are the pyrazole ring nitrogens and the amide group (either oxygen or nitrogen). Computational studies on similar amide structures suggest that protonation can occur preferentially on the amide nitrogen or oxygen, which facilitates the characteristic N-CO bond cleavage.[8][10]
Key Predicted ESI-MS/MS Fragmentation Pathways
-
Dominant N-CO Bond Cleavage: This is arguably the most common and diagnostically significant fragmentation for protonated amides.[11] Cleavage of the amide bond results in the loss of neutral ammonia (NH₃), yielding the stable 1-propyl-pyrazole-3-acylium ion at m/z 137 . This is often the base peak in the MS/MS spectrum.
-
Loss of Propene: A common rearrangement for protonated N-alkyl compounds involves the loss of an alkene. For the [M+H]⁺ ion, this would involve the loss of a neutral propene molecule (C₃H₆), leading to the formation of the protonated 1H-pyrazole-3-carboxamide ion at m/z 112 .
-
Combined Losses: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 137 could subsequently lose propene, resulting in a smaller acylium ion at m/z 95 . Similarly, the ion at m/z 112 could lose ammonia to produce the same ion at m/z 95.
Visualizing ESI-MS/MS Fragmentation
This diagram illustrates the fragmentation cascade originating from the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 1-propyl-1H-pyrazole-3-carboxamide (m/z 154).
Hypothetical ESI-MS/MS Data Summary
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Relative Intensity | Proposed Neutral Loss |
| 154 | 137 | High (Base Peak) | NH₃ |
| 154 | 112 | Moderate | C₃H₆ |
| 154 | 95 | Low | C₃H₆ + NH₃ |
| 137 | 95 | Moderate | C₃H₆ |
Comparative Guide: EI-MS vs. ESI-MS/MS
The choice between EI and ESI-MS/MS depends on the analytical goal. EI provides a complex but highly specific fingerprint useful for library matching, while ESI-MS/MS offers a clearer, more targeted fragmentation pattern ideal for quantification and confirmation of known compounds.
| Feature | Electron Ionization (EI-MS) | ESI-MS/MS |
| Parent Ion | Molecular radical cation (M⁺•), m/z 153 | Protonated molecule ([M+H]⁺), m/z 154 |
| Fragmentation | Extensive, high energy, radical-driven | Controlled, lower energy, charge-driven |
| Key Fragments | m/z 124 (α-cleavage), m/z 111 (rearrangement) | m/z 137 (loss of NH₃), m/z 112 (loss of C₃H₆) |
| Primary Use Case | Unknown identification, structural fingerprinting | Targeted confirmation, quantification, isomer differentiation |
| Complexity | High; multiple parallel fragmentation pathways | Low to Moderate; sequential fragmentation |
Experimental Protocols for Data Acquisition
To ensure trustworthy and reproducible data, the following protocols are recommended. These methods constitute a self-validating system by defining precise analytical conditions.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve 1 mg of 1-propyl-1H-pyrazole-3-carboxamide in 1 mL of high-purity methanol or ethyl acetate.
-
GC System:
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan from m/z 40 to 300.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 methanol:water solution. Further dilute to a final concentration of ~10 µg/mL.
-
LC System:
-
Column: Waters Acquity BEH C18 (50 mm x 2.1 mm x 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas (N₂): 800 L/hr at 400°C.
-
Acquisition Mode: Product ion scan of the precursor ion at m/z 154.
-
Collision Gas: Argon.
-
Collision Energy: Optimize using a ramp (e.g., 10-30 eV) to observe the formation and fragmentation of product ions. A fixed energy of 20 eV is a good starting point.
-
Conclusion
The mass spectrometric behavior of 1-propyl-1H-pyrazole-3-carboxamide is dictated by the interplay between its N-propyl, pyrazole, and carboxamide functionalities. Under EI, fragmentation is dominated by α-cleavage of the propyl chain (m/z 124) and γ-hydrogen rearrangement leading to propene loss (m/z 111). In contrast, ESI-MS/MS analysis of the protonated molecule (m/z 154) provides a cleaner spectrum characterized by the facile loss of ammonia to form a stable acylium ion (m/z 137). Understanding these distinct, mechanism-driven fragmentation patterns allows researchers to confidently identify this molecule and provides a logical framework for interpreting the mass spectra of other novel pyrazole-carboxamide derivatives.
References
-
de Armas, I., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20281-20294. Available at: [Link][8][10][11]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][12]
-
Curt F. (2019). Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. Available at: [Link][5][6]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link][4]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link][13]
-
Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(1), 586-593. Available at: [Link][2]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link][14]
-
Professor Davis. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available at: [Link][15]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link][16]
-
University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link][3]
-
Wang, Y., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 65(10), 942-949. Available at: [Link][1]
-
Yaka, H. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography - Derivatization, Sample Preparation, Application. Available at: [Link][9]
-
Yüksek, M. F., et al. (2018). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate. Available at: [Link][17]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link][7]
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- 17. researchgate.net [researchgate.net]
Crystal Structure Analysis of 1-Propyl-1H-Pyrazole-3-Carboxamide Analogs
Executive Summary & Strategic Importance
The 1-propyl-1H-pyrazole-3-carboxamide scaffold represents a critical structural motif in modern drug discovery, particularly in the development of cannabinoid receptor ligands (CB1/CB2) and Janus kinase (JAK) inhibitors. Unlike their rigid N-phenyl or compact N-methyl counterparts, the N-propyl group introduces a specific degree of lipophilic flexibility that profoundly influences crystal packing, solubility profiles, and bioavailability.
This guide provides a comparative structural analysis of propyl-substituted analogs against methyl and phenyl variants. It moves beyond basic metric reporting to explain why these structures pack the way they do, focusing on the competition between strong hydrogen bonding (carboxamide synthons) and weak van der Waals forces (alkyl chain packing).
Comparative Analysis: Propyl vs. Methyl vs. Phenyl Analogs
The performance of a crystal structure is defined here by its Lattice Energy Stability , Packing Coefficient , and Hydrogen Bond Density .
Table 1: Structural Performance Matrix
| Feature | 1-Propyl Analog (Flexible) | 1-Methyl Analog (Compact) | 1-Phenyl Analog (Rigid/Aromatic) |
| Space Group | Typically P2₁/c or P-1 | Often P2₁/n (High Symmetry) | C2/c or P2₁/c |
| Dominant Interaction | Hydrophobic Interdigitation + H-Bond Dimers | Close Packing + H-Bond Dimers | |
| H-Bond Motif | |||
| Solubility Profile | Moderate (Lipophilic balance) | High (Polar dominance) | Low (Lattice energy barrier) |
| Melting Point Trend | Intermediate (Odd-even chain effect) | High (Efficient packing) | Very High (Rigid lattice) |
Deep Dive: The "Propyl Effect" in Crystal Packing
While the carboxamide group (
-
The Methyl Control: 1-Methyl analogs often pack in planar sheets. The small methyl group offers little steric hindrance, allowing the carboxamide dimers to approach closely, maximizing density.
-
The Phenyl Control: 1-Phenyl analogs introduce
- stacking interactions (typically T-shaped or parallel-displaced) between the pyrazole and phenyl rings of adjacent molecules. This creates a "herringbone" or "staircase" motif that significantly increases the melting point. -
The Propyl Anomaly: The 1-propyl group disrupts both planar stacking and
-interaction.-
Mechanism:[1][2][3][4] The propyl chain adopts an anti or gauche conformation to minimize steric clash.
-
Result: This creates "lipophilic pockets" in the lattice. The crystal is held together by strong H-bonds in one dimension and weak van der Waals forces in the other. This often results in lower lattice energy compared to the phenyl analog, correlating to better solubility in organic solvents—a desirable trait for liquid formulation.
-
Experimental Protocol: From Synthesis to CIF
To ensure high-quality diffraction data (
Phase 1: Synthesis of the Scaffold
Standard protocol adapted from condensation methodologies (See Ref [1]).
-
Reactants: Combine 1-propylhydrazine (or hydrazine hydrate + alkyl halide) with ethyl-2-(ethoxymethylene)-3-oxobutanoate.
-
Cyclization: Reflux in Ethanol/Acetic Acid (4:1) for 4 hours.
-
Amidation: React the resulting ester with aqueous ammonia (28%) or primary amines in a sealed tube at 80°C.
Phase 2: Crystallization (The Critical Step)
Propyl analogs are prone to twinning due to the flexibility of the alkyl chain. Avoid rapid precipitation.
-
Method A: Vapor Diffusion (Recommended)
-
Dissolve 20 mg of compound in 1 mL THF or DMF (Good solvent).
-
Place in a small vial.
-
Place the small vial inside a larger jar containing 5 mL Pentane or Diethyl Ether (Anti-solvent).
-
Seal and leave undisturbed at 4°C for 7–10 days.
-
Why? Slow diffusion allows the propyl chains to order themselves into the most thermodynamically stable conformation (usually anti).
-
-
Method B: Slow Evaporation
-
Solvent: Ethanol/Water (9:1).
-
Risk:[1] Often yields needle-like crystals unsuitable for X-ray due to rapid solvent loss.
-
Phase 3: Data Collection & Refinement
-
Temperature: Collect at 100 K .
-
Reasoning: The propyl chain has high thermal motion (B-factors) at room temperature. Cooling freezes the alkyl chain conformation, allowing for precise bond length determination.
-
-
Resolution: Aim for 0.75 Å or better to resolve the N-H...O hydrogen atom positions.
Visualizing the Structural Logic
The following diagrams illustrate the synthesis workflow and the supramolecular assembly logic.
Diagram 1: Crystallography Workflow
Caption: Optimized workflow for generating publication-quality crystal structures of pyrazole carboxamides.
Diagram 2: Supramolecular Assembly Logic
Caption: Hierarchy of interactions. The strong H-bond dimer forms the core, while the propyl chain dictates the packing between layers.
Mechanistic Insights & Validation
The R(2,2)8 Motif
The defining feature of primary carboxamides is the formation of a dimer where two molecules interact via two N-H...O hydrogen bonds.
-
Validation: In your structure solution, measure the
distance.-
Target Range: 2.85 Å – 2.95 Å.
-
Angle: N-H...O angle should be > 160°.
-
If the distance is > 3.0 Å, check for solvent inclusion disrupting the dimer.
-
Hirshfeld Surface Analysis
To objectively compare the "Propyl" vs "Phenyl" influence, perform a Hirshfeld surface analysis (using CrystalExplorer).
-
Propyl Analog: Look for dominant H...H contacts (often > 50% of the surface area) due to the alkyl chain.
-
Phenyl Analog: Look for significant C...C contacts (green/red flat regions on the Shape Index surface) indicating
-stacking. -
Interpretation: A higher percentage of H...H contacts in the propyl analog correlates with higher solubility and lower melting points compared to the phenyl analog [Ref 2].
References
-
Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.[4][5] [Link]
-
Infantes, L., & Motherwell, W. D. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. Arkivoc, 2006(ii), 15-30.[1] [Link]
-
Zhang, C. Y., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[6] Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]
-
Pintro, C. J., et al. (2022).[7] Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. Acta Crystallographica Section E, 78, 336-339. [Link]
Sources
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A Structural Showdown: 1-propyl-1H-pyrazole-3-carboxamide vs. The Rimonabant Scaffold
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of cannabinoid receptor 1 (CB1R) antagonists, the pyrazole carboxamide scaffold has proven to be a remarkably fertile ground for the development of potent and selective ligands. Rimonabant, a 1,5-diarylpyrazole, stands as the prototypical example, despite its eventual withdrawal from the market due to adverse psychiatric effects.[1][2][3][4] This guide provides a detailed structural comparison between the less-explored 1-propyl-1H-pyrazole-3-carboxamide and the well-characterized Rimonabant scaffold, offering insights for researchers engaged in the design of next-generation CB1R modulators.
At a Glance: Core Structural Features
| Feature | 1-propyl-1H-pyrazole-3-carboxamide | Rimonabant |
| Core Scaffold | 1H-pyrazole-3-carboxamide | 1,5-diaryl-1H-pyrazole-3-carboxamide |
| N1-Substituent | Propyl group | 2,4-dichlorophenyl group |
| C5-Substituent | Unsubstituted (Hydrogen) | 4-chlorophenyl group |
| C3-Substituent | Carboxamide | N-(piperidin-1-yl)carboxamide |
Delving into the Scaffolds: A Tale of Two Pyrazoles
The fundamental difference between these two molecules lies in the substitution pattern of the pyrazole core. Rimonabant is a heavily decorated structure, featuring bulky aromatic groups at both the N1 and C5 positions. In contrast, 1-propyl-1H-pyrazole-3-carboxamide presents a much simpler profile.
Rimonabant: The Archetype
Rimonabant's structure is the result of extensive structure-activity relationship (SAR) studies.[5][6] Its key features include:
-
1,5-Diarylpyrazole Core: The 1-(2,4-dichlorophenyl) and 5-(4-chlorophenyl) substituents are crucial for high-affinity binding to the CB1 receptor.[5][6] These aromatic rings are thought to engage in hydrophobic and π-stacking interactions within the receptor's binding pocket.
-
N-(piperidin-1-yl)carboxamide at C3: This group plays a significant role in the compound's antagonist/inverse agonist activity.[7][8] Modifications to this part of the molecule have been extensively explored to modulate efficacy and pharmacokinetic properties.[9]
1-propyl-1H-pyrazole-3-carboxamide: A Minimalist Approach
This compound represents a significant simplification of the Rimonabant scaffold. The key distinctions are:
-
N1-Propyl Group: The replacement of the bulky 2,4-dichlorophenyl ring with a flexible propyl chain dramatically alters the steric and electronic profile of this position.
-
Unsubstituted C5 Position: The absence of the 4-chlorophenyl group at the C5 position removes a key interaction point with the CB1 receptor, as suggested by SAR studies on Rimonabant analogs.[5][6]
Visualizing the Structural Divergence
To better appreciate the conformational differences, let's visualize the core structures using Graphviz.
Caption: A typical workflow for the in vitro characterization of cannabinoid receptor ligands.
Experimental Protocols
1. Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of the test compounds for CB1 and CB2 receptors.
-
Objective: To quantify the affinity of 1-propyl-1H-pyrazole-3-carboxamide and Rimonabant for human CB1 and CB2 receptors.
-
Methodology:
-
Prepare cell membranes from HEK-293 cells stably expressing either human CB1 or CB2 receptors. [10] 2. Incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940 or [3H]SR141716A) and increasing concentrations of the test compound. [10] 3. Separate bound from free radioligand by rapid filtration through glass fiber filters. [10] 4. Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki values using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation and can distinguish between agonists, antagonists, and inverse agonists.
-
Objective: To determine the functional activity of the test compounds at the CB1 receptor.
-
Methodology:
-
Incubate CB1 receptor-expressing cell membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.
-
Neutral antagonists will have no effect on their own but will block the effects of an agonist.
-
Separate bound [³⁵S]GTPγS by filtration and quantify using a scintillation counter.
-
Predicted Outcomes and Future Directions
Based on the structural analysis and established SAR, the following outcomes are anticipated:
| Compound | Predicted CB1 Affinity (Ki) | Predicted Functional Activity |
| Rimonabant | High (nM range) | Inverse Agonist/Antagonist |
| 1-propyl-1H-pyrazole-3-carboxamide | Low (µM range or inactive) | Likely inactive or very weak |
While 1-propyl-1H-pyrazole-3-carboxamide itself is unlikely to be a potent CB1R ligand, it represents a valuable, simplified scaffold. Future research could focus on the systematic re-introduction of functionalities to this core to explore novel chemical space for CB1R modulation. For instance, replacing the N1-propyl group with other alkyl or aryl substituents and exploring various substitutions at the C5 position could lead to the discovery of ligands with unique properties, potentially avoiding the psychiatric side effects associated with Rimonabant. [2]
Conclusion
The comparison between 1-propyl-1H-pyrazole-3-carboxamide and the Rimonabant scaffold highlights the critical role of specific structural motifs in achieving high-affinity CB1 receptor binding and functional antagonism. While Rimonabant's decorated diarylpyrazole structure is optimized for potent interaction, the simpler propyl-pyrazole scaffold provides a foundational template for future drug discovery efforts. Through systematic modification and rigorous experimental evaluation, this less-explored chemical space may yield novel cannabinoid receptor modulators with improved therapeutic profiles.
References
-
An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (n.d.). Retrieved from [Link]
-
Cannabinoid receptor antagonist - Wikipedia. (2023, August 30). Retrieved from [Link]
-
Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. (2023, August 30). MDPI. Retrieved from [Link]
-
Rimonabant - Wikipedia. (2023, October 23). Retrieved from [Link]
-
Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. (2018, May 1). Neuropharmacology, 133, 407-418. Retrieved from [Link]
-
Rimonabant. (2009, August 15). InnovAiT, 2(8), 469-472. Retrieved from [Link]
-
An Improved Synthesis of Rimonabant: Anti-Obesity Drug. (2007, July 27). Organic Process Research & Development, 11(5), 899-901. Retrieved from [Link]
-
“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. (2022, November 23). Journal of Medicinal Chemistry, 65(23), 15633-15653. Retrieved from [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998, January 1). Journal of Medicinal Chemistry, 41(26), 5320-5332. Retrieved from [Link]
-
3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism. (2012, February 15). The Journal of Pharmacology and Experimental Therapeutics, 340(2), 394-403. Retrieved from [Link]
-
Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). (2002, May 18). Journal of Medicinal Chemistry, 45(11), 2362-2379. Retrieved from [Link]
-
Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011, August 15). Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4847. Retrieved from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998, December 17). Journal of Medicinal Chemistry, 41(26), 5320-5332. Retrieved from [Link]
-
3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant. (2012, February 1). The Journal of Pharmacology and Experimental Therapeutics, 340(2), 394-403. Retrieved from [Link]
-
A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant. (2010, December 1). Analytical Biochemistry, 407(1), 107-116. Retrieved from [Link]
-
Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (2024, June 7). Biomolecules & Therapeutics, 32(4), 335-344. Retrieved from [Link]
-
Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (2023, March 9). ACS Medicinal Chemistry Letters, 14(4), 435-442. Retrieved from [Link]
-
Rimonabant. (n.d.). PubChem. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-propyl-1H-pyrazole-3-carboxamide
A Note on Methodological Rigor and Safety
Hazard Identification and Risk Assessment
The first principle of safe disposal is a thorough understanding of the potential risks. While toxicological data for 1-propyl-1H-pyrazole-3-carboxamide is not fully investigated, data from closely related pyrazole derivatives indicate a significant potential for hazard.[3][4] Therefore, it is imperative to handle this compound as if it possesses these known risks.
The decision to manage this compound as hazardous waste is a self-validating safety measure. By assuming the highest reasonable level of risk based on its chemical family, we establish a protocol that protects personnel and the environment, regardless of the specific, unconfirmed toxicological profile.
Table 1: Synthesized Hazard Profile Based on Structural Analogs
| Hazard Classification | Potential Effect | Rationale / Analog Compound(s) |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed; potentially toxic in contact with skin.[3] | Pyrazole, 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide.[3] |
| Skin Corrosion / Irritation | Causes skin irritation.[3][4] | Pyrazole, 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide, 1-propyl-1H-pyrazole-3-carbaldehyde.[3][4] |
| Serious Eye Damage / Irritation | Causes serious eye irritation or damage.[3][4] | Pyrazole, 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide, 1-propyl-1H-pyrazole-3-carbaldehyde.[3][4] |
| STOT - Single Exposure | May cause respiratory irritation.[3][4][5] | 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 1-propyl-1H-pyrazole-3-carbaldehyde.[3][4][5] |
| STOT - Repeated Exposure | May cause damage to organs through prolonged or repeated exposure. | Pyrazole has been shown to cause damage to the spleen and thyroid. |
| Aquatic Hazard | Potentially harmful to aquatic life with long-lasting effects. | The parent compound, pyrazole, is classified as harmful to aquatic life. |
Core Principles of Disposal
All disposal actions must adhere to the foundational regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] The following principles are non-negotiable:
-
Prohibition of Sewer Disposal : Under no circumstances should 1-propyl-1H-pyrazole-3-carboxamide or its solutions be discharged into the sanitary sewer system.[7][8] Pyrazole derivatives can be harmful to aquatic ecosystems, and wastewater treatment facilities may not be equipped to degrade them.[9]
-
Waste Minimization : Employ experimental designs and practices that generate the minimum amount of chemical waste possible. This is the first principle of green chemistry and the most effective disposal method.[10]
-
Segregation of Incompatible Wastes : Never mix pyrazole-based waste with incompatible chemicals. Based on analog data, this includes strong oxidizing agents, strong bases, amines, and strong reducing agents.[7] Mixing incompatible materials can lead to dangerous reactions.[11]
-
Proper Labeling and Containment : All waste containers must be correctly labeled and securely closed at all times, except when adding waste.[12][13] This is a primary tenet of laboratory safety and regulatory compliance.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely moving 1-propyl-1H-pyrazole-3-carboxamide from a point of use to its final collection point within the laboratory.
Required Personal Protective Equipment (PPE) & Engineering Controls
Given the potential for skin, eye, and respiratory irritation, all handling and disposal operations must be performed within a certified chemical fume hood.[1]
-
Eye Protection : Wear chemical safety goggles and a face shield.[1][3]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile), and change them immediately if contamination occurs.[4]
-
Body Protection : Wear a flame-retardant laboratory coat. Ensure all skin is covered.[14]
Waste Classification and Collection
-
Designate as Hazardous Waste : All waste containing 1-propyl-1H-pyrazole-3-carboxamide, including pure compound, solutions, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be classified and handled as hazardous chemical waste.[15]
-
Select an Appropriate Waste Container :
-
For Solid Waste : Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene). For added safety, line the container with a clear plastic bag.[16]
-
For Liquid Waste : Use a sealable, shatter-resistant bottle, preferably plastic-coated glass, that is chemically compatible with any solvents used.[12] The container must have a screw-top cap in good condition.[13]
-
Causality: Using a compatible container prevents degradation of the container and potential leaks.[6] The original product container is often an ideal choice for waste accumulation if it is in good condition.[13][16]
-
-
Label the Waste Container :
-
Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.[11]
-
Clearly write the words "Hazardous Waste ".[13]
-
List all chemical constituents by their full name (no abbreviations or formulas), including solvents and their approximate percentages.[12] Example: "Waste 1-propyl-1H-pyrazole-3-carboxamide (approx. 5g), Methanol (95%), Dichloromethane (5%)".
-
Indicate the date the first drop of waste was added (the "accumulation start date").[16]
-
Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Establish an SAA : Designate a specific area in the lab where the waste was generated as a Satellite Accumulation Area (SAA). This must be at or near the point of generation and under the control of the operator.[13]
-
Segregate from Incompatibles : Store the waste container in a secondary containment bin (e.g., a plastic tub) to contain potential leaks. Ensure this bin is physically separated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][13]
-
Maintain Container Integrity : Keep the waste container securely capped at all times, except when actively adding waste.[12][13] Regularly inspect the container for any signs of degradation or leakage.[6]
Arranging for Final Disposal
-
Adhere to Volume Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[16]
-
Schedule a Pickup : Once the container is full or is approaching the maximum storage time limit set by your institution (typically 6-12 months), schedule a waste pickup with your EHS department.[6][13][16] Follow your institution's specific procedures for requesting a collection.
-
Final Transport : Trained EHS professionals will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.[1]
Emergency Protocol: Spill Management
In the event of a small-scale spill of solid 1-propyl-1H-pyrazole-3-carboxamide:
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[3][4]
-
Don PPE : Ensure you are wearing the full PPE detailed in section 3.1.
-
Contain the Spill : Prevent the powder from becoming airborne. Do not sweep with a dry broom.[3]
-
Absorb and Collect : Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[4] Carefully scoop the mixture into your designated hazardous waste container.[3][4]
-
Decontaminate : Clean the spill area thoroughly with a cloth dampened with a suitable solvent (e.g., methanol, followed by water), and dispose of all cleaning materials as hazardous waste.[1]
-
Report : Report the incident to your laboratory supervisor and EHS department as required by institutional policy.
Visualized Workflows
The following diagrams illustrate the critical decision-making and operational processes for proper disposal.
Diagram 1: Disposal Decision-Making Workflow
This flowchart outlines the cognitive process for classifying and handling chemical waste in the laboratory.
Caption: Step-by-step operational protocol for handling hazardous chemical waste.
References
- Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. Benchchem.
-
Hazardous Waste Disposal Guide . Research Safety - Northwestern University. [Link]
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Hazardous Waste Disposal Procedures . Environmental Health and Safety - University of Chicago. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Hazardous Waste Disposal Guidelines . Purdue University. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Safety Data Sheet: Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate . Thermo Fisher Scientific. [Link]
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Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid . KISHIDA CHEMICAL CO., LTD. [Link]
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Pyrazole Wastewater Treatment | Pyrazole Removal From Water . Arvia Technology. [Link]
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Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst . Jetir.org. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
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Chemical Waste Management Guide . Southern Illinois University. [Link]
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Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes . University of North Texas. [Link]
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NIH Waste Disposal Guide 2014: Chemical Waste . National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-propyl-1H-pyrazole-3-carboxamide
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-propyl-1H-pyrazole-3-carboxamide. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally analogous pyrazole derivatives to establish a robust safety framework. These procedures are designed to empower researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and operational integrity.
Hazard Assessment: An Evidence-Based Approach
The pyrazole ring system is a common scaffold in pharmacologically active compounds, and derivatives often exhibit a range of biological activities and associated hazards.[1][2] Based on data from similar pyrazole carboxamides and related structures, a conservative assessment of the potential hazards of 1-propyl-1H-pyrazole-3-carboxamide is prudent.
Table 1: Summary of Potential Hazards Based on Structural Analogs
| Hazard Category | Potential Effects & Rationale | Representative Sources |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. Pyrazole derivatives have shown oral toxicity.[3] | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. This is a common hazard for pyrazole-based compounds.[5][6] | [3][5][6][7][8] |
| Dermal Toxicity | May be toxic in contact with skin. Dermal absorption is a potential route of exposure.[5] | [5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. Direct contact can lead to significant injury.[6][7] | [3][5][6][7][8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3][8] | [3][6][8][9] |
| Specific Target Organ Toxicity | Potential for organ damage through prolonged or repeated exposure has been noted for some pyrazoles.[5] | [5] |
| Aquatic Toxicity | Some pyrazole compounds are harmful to aquatic life.[5] Proper disposal is critical to prevent environmental release.[10] |[5][10] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks identified above. The following recommendations are based on established laboratory safety standards and data from related compounds.
Primary Engineering Controls
Before any personal protective equipment is considered, proper engineering controls must be in place.
-
Chemical Fume Hood: All handling of 1-propyl-1H-pyrazole-3-carboxamide, especially the solid powder form, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[9][11]
-
Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of airborne contaminants.[12][13]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4][12]
Mandatory Personal Protective Equipment
Table 2: PPE Requirements for Handling 1-propyl-1H-pyrazole-3-carboxamide
| Protection Type | Specification | Rationale & Best Practices |
|---|---|---|
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1 / EN166 compliant). A face shield should be worn over goggles when there is a significant splash risk.[12] | Protects against dust particles, splashes, and direct contact that can cause serious eye irritation or damage.[3][7] |
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, irritation, and potential dermal absorption.[5] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[3] Dispose of contaminated gloves as hazardous waste. |
| Body | Fully-buttoned laboratory coat. A chemical-resistant apron is recommended for large-scale operations. | Protects skin and personal clothing from contamination.[11] Contaminated clothing should be removed immediately and laundered separately before reuse.[8][12] |
| Respiratory | Generally not required when handling small quantities in a fume hood. For spill cleanup or when engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for dusts or one with organic vapor cartridges) is necessary.[11][12] | Mitigates the risk of inhaling irritating dust.[3][8] A respiratory protection program must be in place if respirators are used.[12] |
Caption: PPE Donning and Doffing Sequence.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow is critical for ensuring safety and experimental reproducibility.
-
Preparation:
-
Confirm functionality of the fume hood, safety shower, and eyewash station.
-
Don all required PPE as outlined in Table 2 and the diagram above.
-
Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
-
Handling the Compound:
-
Retrieve the container of 1-propyl-1H-pyrazole-3-carboxamide and place it securely in the fume hood.
-
Open the container slowly to avoid generating airborne dust.
-
Use a spatula or other appropriate tool to carefully weigh and transfer the solid. Avoid creating dust clouds.[12]
-
-
Post-Handling & Cleanup:
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in a designated hazardous waste container.[4]
-
-
Doffing PPE:
Caption: Safe Handling Workflow for 1-propyl-1H-pyrazole-3-carboxamide.
Emergency & Disposal Procedures
Emergency Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[3][4][8] Seek medical attention if irritation occurs or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][8]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[12] Carefully sweep or scoop up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Avoid generating dust.[12] Do not allow the chemical to enter drains or waterways.[9]
Disposal Plan
All waste containing 1-propyl-1H-pyrazole-3-carboxamide, including excess reagent, contaminated materials, and cleaning absorbents, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.[9]
-
Regulatory Compliance: Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9] Ensure compliance with all local, state, and federal regulations.
References
-
Campus Operations, University of Arizona. Hazardous Chemical Used in Animals: 1H-Pyrazole. [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
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MP Biomedicals. PYRAZOLE UN2811-III (6.1). [Link]
-
Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water. [Link]
-
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. [Link]
-
J-Stage. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]
-
JETIR. (2023). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. [Link]
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BASF. (2026, January 20). Safety Data Sheet - Lonselor 30 SC. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubMed. (2025, January 9). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
